Technical Guide: Synthesis of 5-(Piperidin-1-yl)pyridin-3-amine
The following technical guide details the synthesis of 5-(Piperidin-1-yl)pyridin-3-amine , a critical heteroaryl scaffold in medicinal chemistry, particularly for Janus Kinase (JAK) inhibitors and GPCR ligands. Executive...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the synthesis of 5-(Piperidin-1-yl)pyridin-3-amine , a critical heteroaryl scaffold in medicinal chemistry, particularly for Janus Kinase (JAK) inhibitors and GPCR ligands.
Synthetic Challenge: The 3,5-disubstitution pattern on the pyridine ring is electronically deactivated for classical Nucleophilic Aromatic Substitution (SnAr) compared to the 2,4-positions. Consequently, standard SnAr methods using 3,5-dihalopyridines often fail or require forcing conditions that degrade yield.
Recommended Strategy:Sequential Buchwald-Hartwig Cross-Coupling . This route utilizes the commodity chemical 3,5-dibromopyridine , offering superior regiocontrol, scalability, and functional group tolerance compared to SnAr or nitration-reduction pathways.
Retrosynthetic Analysis
The most robust disconnection relies on the sequential displacement of halogens on a 3,5-dihalopyridine core.
Disconnection A (Primary): C-N bond formation at C5 followed by C-N bond formation at C3.
Logic: The first bromine displacement with piperidine deactivates the ring slightly for the second oxidative addition, but the steric bulk of the piperidine directs the second coupling. A "masked" ammonia equivalent (e.g., LiHMDS or Benzophenone imine) is used for the second step to install the primary amine.
Figure 1: Retrosynthetic logic prioritizing the 3,5-dibromopyridine commodity starting material.
Reaction: Seal and heat to 90 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1) or LCMS.[2] The mono-product typically elutes later than the dibromo start material but earlier than the bis-product.
Workup: Cool to RT. Filter through a Celite pad to remove palladium black and inorganic salts. Wash the pad with EtOAc.
Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂, 0–20% EtOAc in Hexanes).
Yield Expectation: 75–85%.
Checkpoint: 1H NMR should show 3 aromatic protons and the piperidine multiplets.
Step 2: Amination with Ammonia Surrogate
Objective: Conversion of the remaining bromide to a primary amine.
Reaction: 3-Bromo-5-(piperidin-1-yl)pyridine + LiHMDS → [Intermediate] → Product
Parameter
Specification
Rationale
Reagent
LiHMDS (1.0 M in THF)
Lithium Hexamethyldisilazide acts as a soluble ammonia equivalent. It is nucleophilic enough for transmetallation but sterically hindered to prevent side reactions.
Catalyst
Pd₂(dba)₃ / Xantphos
Xantphos has a wide bite angle, excellent for coupling primary amides/amines.
Hydrolysis
1M HCl / MeOH
Cleaves the silyl protecting groups to release the free amine.
Catalyst: Add Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.04 equiv).
Coupling: Add LiHMDS (1.0 M solution, 1.2 equiv). Heat to 100 °C for 3–5 hours.
Note: The reaction mixture will turn dark orange/brown.
Hydrolysis: Cool to 0 °C. Carefully quench with 1M HCl (5 equiv) or a solution of HCl in MeOH. Stir at RT for 1 hour to cleave the silyl groups.
Neutralization: Basify with saturated NaHCO₃ or 1M NaOH to pH 9.
Extraction: Extract with DCM (3x). Dry over Na₂SO₄.[2][3]
Purification: The free amine is polar. Use DCM:MeOH (95:5) with 1% NH₄OH for chromatography.
Yield Expectation: 60–75%.
Route B: SnAr on Nitropyridine (Alternative)
Use this route only if "3-fluoro-5-nitropyridine" is available. The bromo-analog is sluggish.
Substrate: 3-Fluoro-5-nitropyridine.
Displacement: React with Piperidine (1.1 equiv), K₂CO₃, in DMF at RT. The nitro group activates the ring sufficiently for fluorine displacement.
Reduction: Hydrogenation of the resulting 3-nitro-5-(piperidin-1-yl)pyridine using H₂ (1 atm) and 10% Pd/C in MeOH.
Caution: This route is atom-economical but the fluorinated starting material is significantly more expensive than the dibromide.
Process Visualization
The following diagram illustrates the critical decision points and reaction flow for the recommended Buchwald-Hartwig pathway.
Figure 2: Step-by-step workflow for the palladium-catalyzed synthesis.
Characterization & Quality Control
To validate the synthesis, the following analytical signatures must be confirmed:
1H NMR (400 MHz, DMSO-d6):
Pyridine Protons: Three distinct singlets (or doublets with small J coupling ~2Hz) in the aromatic region (approx. δ 7.8, 7.6, 6.8 ppm). The proton between the amine and piperidine ring is typically the most shielded.
Amine: Broad singlet at δ 5.0–5.5 ppm (exchangeable with D₂O).
Piperidine: Multiplets at δ 3.0–3.2 ppm (4H, α-CH₂) and δ 1.5–1.7 ppm (6H, β/γ-CH₂).
Mass Spectrometry (ESI+):
[M+H]+ = 178.1 (Calculated for C₁₀H₁₅N₃).
Impurity Profile:
Watch for 3,5-di(piperidin-1-yl)pyridine (Bis-product) in Step 1.
Watch for Des-bromo side products (reduction of C-Br bond without coupling) if the catalyst load is too high or water is present.
References
Dandu, R. R., et al. (2011). "A Facile and Efficient Synthesis of 3-Amino-5-Bromopyridine Derivatives Using Microwave Irradiation." Chemical Methodologies.
Buchwald, S. L., & Hartwig, J. F. (2008). "The Buchwald-Hartwig Amination Reaction."[4][5] Organic Reactions.[2][3][6][7][8][9][10][11][12][13] [4]
BenchChem Application Note. (2025). "Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine." BenchChem Protocols.
Li, X., et al. (2023). "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society.[12]
Google Patents. (2014). "Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors (WO2014083150A1)."
Chemical Properties and Synthetic Utility of 5-(Piperidin-1-yl)pyridin-3-amine: A Comprehensive Technical Guide
Executive Summary 5-(Piperidin-1-yl)pyridin-3-amine (CAS: 1314353-75-7) is a highly versatile, bifunctional building block extensively utilized in modern drug discovery. Characterized by a central pyridine core substitut...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-(Piperidin-1-yl)pyridin-3-amine (CAS: 1314353-75-7) is a highly versatile, bifunctional building block extensively utilized in modern drug discovery. Characterized by a central pyridine core substituted with a primary amine and a tertiary cyclic amine (piperidine), this scaffold is a privileged motif in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. This whitepaper provides an in-depth analysis of its physicochemical properties, electronic architecture, and field-proven synthetic workflows, designed specifically for medicinal and process chemists.
Physicochemical Profile & Electronic Architecture
Understanding the quantitative properties of 5-(Piperidin-1-yl)pyridin-3-amine is critical for predicting its behavior in both synthetic environments and biological systems. The compound exhibits a unique electronic interplay: the piperidine ring at the C5 position acts as an electron-donating group via resonance and induction. This enriches the electron density of the pyridine
-system, marginally increasing the nucleophilicity of the C3 primary amine and significantly enhancing the basicity (and hydrogen-bond accepting capability) of the pyridine nitrogen [1].
Quantitative Physicochemical Data
Table 1: Key chemical and structural properties of 5-(Piperidin-1-yl)pyridin-3-amine.
Property
Value
Structural Implication
Molecular Weight
177.25 g/mol
Highly efficient ligand efficiency (LE) metric for fragment-based drug design.
Molecular Formula
C10H15N3
Optimal C:N ratio for aqueous solubility.
CAS Number
1314353-75-7
[2].
H-Bond Donors (HBD)
1 (-NH2)
Capable of forming critical donor interactions (e.g., kinase hinge region).
H-Bond Acceptors (HBA)
3 (N-atoms)
Pyridine N acts as a strong acceptor; piperidine N provides basicity.
Topological Polar Surface Area
41.1 Ų
Excellent membrane permeability; highly suitable for CNS-targeted therapeutics.
Rotatable Bonds
2
Low entropic penalty upon target binding.
Mechanistic Reactivity Mapping
The synthetic utility of this compound stems from its distinct functional domains. The primary amine is primed for acylation and cross-coupling, while the piperidine ring provides steric bulk and lipophilic solubilization.
Structural Reactivity Map of 5-(Piperidin-1-yl)pyridin-3-amine detailing functional domains.
Validated Synthetic Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every reagent choice is grounded in mechanistic causality.
HATU-Mediated Amide Coupling
Aminopyridines are inherently less nucleophilic than aliphatic amines due to the electron-withdrawing nature of the pyridine ring. To overcome this, HATU is utilized to generate a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester [3].
Step-by-Step Protocol:
Pre-activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir at room temperature for 15 minutes.
Causality: Pre-activation ensures complete conversion of the acid to the HOAt ester before the introduction of the less reactive aminopyridine, preventing unwanted side reactions (e.g., guanidinylation of the amine by HATU).
Amine Addition: Add 5-(Piperidin-1-yl)pyridin-3-amine (1.0 eq) to the mixture. Stir at 40°C for 4-12 hours.
Causality: Mild heating provides the kinetic energy required to drive the acylation of the deactivated primary amine.
Self-Validation & Quality Control: Monitor the reaction via LCMS. The system is validated when the
178 peak of the starting material is entirely consumed. If the reaction stalls, the persistence of the HOAt-ester mass indicates steric hindrance, requiring a temperature increase to 60°C.
Workup: Quench with saturated aqueous
and extract with EtOAc.
Causality: The basic aqueous wash neutralizes and removes the acidic HOAt byproduct and water-soluble DMF, driving the crude purity above 85% prior to chromatography.
Buchwald-Hartwig Cross-Coupling
Coupling aminopyridines with aryl halides is notoriously difficult because the basic pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst poisoning. The use of XPhos , a bulky, electron-rich biaryl phosphine ligand, is critical to prevent the formation of inactive bis-amine palladium complexes [4].
Buchwald-Hartwig Catalytic Cycle using XPhos for Aminopyridine Coupling.
Step-by-Step Protocol:
Catalyst Preparation: In a flame-dried Schlenk tube under argon, combine
(5 mol%) and XPhos (10 mol%).
Causality: The 1:2 Pd-to-ligand ratio ensures the formation of the active mono-ligated
species, which is essential for the oxidative addition into the aryl halide.
Reagent Addition: Add the aryl halide (1.0 eq), 5-(Piperidin-1-yl)pyridin-3-amine (1.2 eq), and
(2.0 eq). Suspend in anhydrous 1,4-Dioxane (0.1 M).
Causality:
is selected over stronger bases like to prevent unwanted side reactions with sensitive functional groups on the aryl halide, while still being basic enough to deprotonate the palladium-bound amine.
Thermal Activation: Degas the mixture via three freeze-pump-thaw cycles. Heat to 100°C for 12 hours.
Self-Validation & Quality Control: A successful catalyst activation is visually validated by a color shift from the dark purple of
to a deep red/orange active complex. LCMS should confirm the formation of the secondary amine product.
Strategic Applications in Drug Design
Kinase Inhibitor Scaffolds:
When converted into an amide, the 3-amino group acts as a hydrogen bond donor, while the adjacent pyridine nitrogen acts as an acceptor. This bidentate motif perfectly mimics the adenine ring of ATP, allowing it to anchor securely into the hinge region of kinases. The piperidine ring is strategically positioned to point toward the solvent-exposed region, vastly improving the aqueous solubility of the otherwise lipophilic molecule.
GPCR Targeting:
The tertiary nitrogen of the piperidine ring possesses a
of approximately 9.5-10.0, meaning it is protonated at physiological pH. This cationic center is highly effective at forming robust salt bridges with conserved aspartate residues (e.g., Asp3.32) found in the transmembrane domains of aminergic GPCRs, making it a privileged building block for neurotherapeutics.
References
Beilstein Journal of Organic Chemistry. "Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature." Beilstein-Institut. URL:[Link]
Accounts of Chemical Research. "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides." ACS Publications. URL:[Link]
Foundational
Spectroscopic Elucidation of 5-(Piperidin-1-yl)pyridin-3-amine: A Comprehensive Analytical Whitepaper
Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary & Synthetic Context In modern drug discovery, the aminopyridine and...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Synthetic Context
In modern drug discovery, the aminopyridine and piperidine pharmacophores are ubiquitous, frequently serving as kinase inhibitors, receptor antagonists, and structural scaffolds for central nervous system (CNS) therapeutics. The compound 5-(Piperidin-1-yl)pyridin-3-amine (CAS: 1314353-75-7) [1] represents a highly functionalized heterocycle combining both moieties.
As a Senior Application Scientist, I approach the structural elucidation of this molecule not merely as a data collection exercise, but as a self-validating system of orthogonal analytical techniques. To confidently confirm the structure of 5-(Piperidin-1-yl)pyridin-3-amine, one must understand its synthetic origin. Typically, this compound is synthesized via a [2], coupling 3-amino-5-bromopyridine with piperidine using a palladium catalyst. Understanding this pathway is critical because residual palladium, unreacted piperidine, or regioisomeric byproducts are the primary impurities we must rule out during spectroscopic analysis.
Caption: Workflow from Pd-catalyzed synthesis to orthogonal spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Electronic Topology
The ¹H and ¹³C NMR spectra of 5-(Piperidin-1-yl)pyridin-3-amine are dictated by the competing electronic effects of the substituents on the pyridine core. The primary amine (-NH₂) is strongly electron-donating via resonance (+M effect), which significantly shields the ortho and para positions. The piperidine ring also exerts a +M effect, though slightly weaker due to steric constraints. Conversely, the pyridine nitrogen is strongly electron-withdrawing (-I, -M effects).
Causality in Solvent Selection:
We mandate the use of anhydrous DMSO-d₆ rather than CDCl₃ or CD₃OD. Protic solvents (like CD₃OD) will cause rapid deuterium exchange with the -NH₂ protons, obliterating the critical amine signal. DMSO-d₆ strongly solvates the polar amine, shifting the -NH₂ resonance to a distinct, observable region (~5.05 ppm) and preventing peak broadening caused by intermolecular hydrogen bonding.
Table 1: ¹H and ¹³C NMR Assignments (400 MHz, DMSO-d₆)
Position
¹H Chemical Shift (ppm)
Multiplicity (J in Hz)
¹³C Chemical Shift (ppm)
Assignment Rationale
C-2 (Py)
7.65
d (J = 2.2)
132.4
Deshielded by adjacent pyridine N; shielded by ortho-NH₂.
C-4 (Py)
6.55
t (J = 2.2)
104.8
Strongly shielded by ortho-NH₂ and ortho-piperidine (+M effects).
C-6 (Py)
7.72
d (J = 2.2)
134.1
Deshielded by pyridine N; less shielded than C-2.
C-3 (Py)
-
-
145.2
Quaternary carbon attached to NH₂.
C-5 (Py)
-
-
149.6
Quaternary carbon attached to piperidine.
N-H₂
5.05
br s
-
Exchangeable amine protons.
C-2',6' (Pip)
3.12
m
49.5
Alpha-carbons adjacent to the piperidine nitrogen.
C-3',5' (Pip)
1.55
m
25.4
Beta-carbons of the piperidine ring.
C-4' (Pip)
1.50
m
24.1
Gamma-carbon of the piperidine ring.
Vibrational Spectroscopy (FTIR): Functional Group Verification
Fourier-Transform Infrared (FTIR) spectroscopy provides orthogonal validation of the functional groups predicted by NMR. For 5-(Piperidin-1-yl)pyridin-3-amine, the most diagnostic regions are the high-frequency N-H stretching bands and the mid-frequency C-N stretching bands.
Causality in Technique Selection:
Attenuated Total Reflectance (ATR) with a diamond crystal is the mandated technique. Diamond's high refractive index and chemical inertness prevent sample carryover and provide a self-validating background baseline, eliminating the moisture artifacts commonly seen in traditional KBr pellet preparations.
Table 2: FTIR Vibrational Modes (ATR-Diamond)
Wavenumber (cm⁻¹)
Intensity
Mode
Structural Correlation
3410, 3320
Medium
N-H stretch
Primary amine (asymmetric and symmetric stretching).
Mass Spectrometry: Ionization and Fragmentation Kinetics
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is utilized to confirm the exact mass and structural connectivity. Because the molecule contains two highly basic nitrogen atoms (the primary amine and the piperidine nitrogen), it ionizes exceptionally well in positive mode, yielding a robust [M+H]⁺ precursor ion at m/z 178.1.
According to authoritative studies on the[3], the fragmentation is initiated by the protonated piperidine nitrogen. The dominant pathways include
-cleavage and subsequent ring fission, resulting in the neutral loss of ethylene (C₂H₄, 28 Da) to form an iminium ion, or the complete loss of the piperidine moiety[3][4].
Caption: Proposed ESI-MS/MS fragmentation pathways for the protonated precursor ion.
Table 3: ESI-MS/MS Fragmentation Profile
m/z
Relative Abundance
Fragment Identity
Mechanistic Origin
178.1
100%
[M+H]⁺
Protonated intact molecule.
150.1
45%
[M+H - C₂H₄]⁺
Alpha-cleavage and ring fission of the piperidine moiety.
122.1
30%
[M+H - C₄H₈]⁺
Sequential ring opening of piperidine.
93.0
15%
[M+H - C₅H₁₀N]⁺
Complete neutral loss of the piperidine radical/amine.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes an internal check to prevent false positives.
Protocol A: NMR Sample Preparation and Acquisition
Sample Dissolution: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Validation: The presence of the TMS peak at exactly 0.00 ppm confirms the chemical shift calibration is accurate.
Locking and Shimming: Insert the NMR tube into a 400 MHz (or higher) spectrometer. Lock the magnetic field to the deuterium signal of DMSO. Perform gradient shimming until the DMSO residual solvent peak (2.50 ppm) has a line width at half-height of <1.0 Hz. Validation: A sharp solvent peak guarantees that the splitting patterns (e.g., the 2.2 Hz meta-coupling on the pyridine ring) will be clearly resolved.
Acquisition: Acquire 16 scans for ¹H NMR with a 10-second relaxation delay (D1) to ensure accurate integration, particularly for the quaternary carbons in the subsequent ¹³C NMR (1024 scans).
Protocol B: ATR-FTIR Analysis
Background Validation: Clean the diamond ATR crystal with LC-MS grade isopropanol. Allow to dry. Run a 32-scan background spectrum in ambient air. Validation: The baseline must be flat, with no residual peaks >1% transmittance, ensuring zero carryover from previous samples.
Sample Application: Place 2-3 mg of the solid powder directly onto the crystal. Apply the pressure anvil until the force gauge clicks, ensuring uniform contact.
Acquisition: Acquire 32 scans at a resolution of 4 cm⁻¹.
Protocol C: LC-ESI-MS/MS Workflow
System Equilibration: Flush the C18 column with a mobile phase of 95% Water / 5% Acetonitrile (both containing 0.1% Formic Acid) until the baseline pressure is perfectly stable. Validation: Inject a blank (pure solvent) to ensure no ghost peaks appear at the expected retention time.
Sample Injection: Inject 2 µL of a 1 µg/mL solution of the compound.
Ionization & Fragmentation: Operate the ESI source in positive mode (Capillary Voltage: 3.0 kV). Isolate the m/z 178.1 precursor ion in the first quadrupole. Apply a collision energy ramp (15–35 eV) using Argon as the collision gas in the second quadrupole to generate the fragment ions (m/z 150.1, 122.1, 93.0) mapped in the third quadrupole.
References
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds
Source: RSC Advances
URL:[Link]
Context: Authoritative grounding for the Buchwald-Hartwig amination synthesis of aminopyridine derivatives.
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors
Source: Rapid Communications in Mass Spectrometry (PubMed)
URL:[Link]
Context: Mechanistic validation of the ESI-MS/MS fragmentation pathways, specifically the neutral loss of piperidine fragments.
Molecular Structure and Conformational Dynamics of 5-(Piperidin-1-yl)pyridin-3-amine: A Comprehensive Technical Guide
Executive Summary In modern drug discovery, the three-dimensional conformation of a small molecule dictates its pharmacophore mapping, off-target liability, and physicochemical properties. 5-(Piperidin-1-yl)pyridin-3-ami...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the three-dimensional conformation of a small molecule dictates its pharmacophore mapping, off-target liability, and physicochemical properties. 5-(Piperidin-1-yl)pyridin-3-amine (CAS: 1314353-75-7) is a highly versatile building block featuring a rigid, electron-deficient pyridine core flanked by two distinct nitrogenous substituents: a primary amine and a saturated piperidine ring.
This whitepaper provides an in-depth analysis of the molecule's structural architecture. By examining the fundamental tension between orbital conjugation and steric hindrance, we establish a predictive framework for its conformational behavior in solution and outline self-validating experimental protocols for structural elucidation.
The 3D structure of 5-(Piperidin-1-yl)pyridin-3-amine is governed by the independent behavior of its three distinct moieties and, crucially, how they interact at their junction points.
The Pyridine Core and 3-Amino Substituent
The central pyridine ring acts as a planar, aromatic scaffold. The nitrogen at position 1 serves as a strong hydrogen bond acceptor. At position 3, the primary amino group (-NH₂) acts as both a hydrogen bond donor and acceptor. To maximize resonance with the electron-deficient pyridine
-system, the nitrogen of the 3-amino group adopts a partial hybridization, maintaining a largely planar geometry with respect to the aromatic ring 1.
The Pyridine-Piperidine Interface: Sterics vs. Conjugation
The most complex conformational dynamic occurs at the C5 position, where the piperidine ring attaches via its nitrogen atom. This C-N bond experiences a thermodynamic "tug-of-war":
The Drive for Conjugation: The lone pair on the piperidine nitrogen seeks to delocalize into the pyridine
-system. This electronic stabilization requires the C-N bond to be perfectly planar (dihedral angle of 0°).
The Steric Penalty: If the molecule achieves planarity, the equatorial
-protons of the bulky piperidine ring clash severely with the adjacent ortho-protons (C4-H and C6-H) of the pyridine ring.
The Conformational Compromise: To resolve this, the molecule adopts a twisted conformation. Based on extensive crystallographic and spectroscopic data of analogous N-phenylpiperidines, the steric interactions induce a twist angle (
) of approximately 30°–40° and a partial pyramidalization of the nitrogen atom (sum of angles 334°–345°) 2.
Piperidine Ring Dynamics: Equatorial vs. Axial Preference
The saturated piperidine ring predominantly exists in a chair conformation to minimize internal Baeyer strain. The pyridine core acts as a massive substituent on the piperidine nitrogen. To avoid severe 1,3-diaxial interactions with the axial protons of the piperidine ring, the conformation is heavily biased toward the equatorial chair form [[3]](). Gas-phase electron diffraction and Density Functional Theory (DFT) studies of similar aryl-piperidines confirm an equatorial:axial ratio of approximately 90:10 at room temperature 4.
Self-Validating Experimental Protocols
To rigorously determine the conformation of 5-(Piperidin-1-yl)pyridin-3-amine in a drug development setting, researchers must employ a self-validating workflow where spectroscopic data is mathematically cross-examined against computational models.
Protocol 1: Solution-State Conformational Analysis via NMR
Causality: Standard 1D NMR only provides time-averaged signals due to rapid conformational exchange at room temperature. To isolate specific conformers and measure their kinetic barriers, a combination of spatial (NOESY) and kinetic (VT-NMR) techniques is required.
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous CD₂Cl₂ (chosen for its low freezing point, enabling deep cryogenic NMR).
Baseline Assignment (298 K): Acquire high-resolution ¹H, ¹³C, and HSQC spectra to unambiguously assign the pyridine ortho-protons (C4-H, C6-H) and the piperidine
-protons.
Spatial Proximity Mapping (NOESY): Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms.
Validation Check: The cross-peak volume between the piperidine equatorial
-protons and the pyridine C4/C6 protons directly correlates to the twist angle ().
Variable-Temperature (VT) NMR: Cool the sample incrementally from 298 K down to 193 K.
Validation Check: As the temperature drops below the coalescence point, the rapid C-N bond rotation and chair-chair inversion will "freeze out." The integration of the resulting distinct peaks provides the exact thermodynamic ratio of the Equatorial vs. Axial conformers, validating the 90:10 hypothesis.
Protocol 2: Computational Validation (DFT)
Causality: Experimental NMR data provides macroscopic thermodynamic averages. DFT calculations are required to map the microscopic transition states and validate the experimental energy barriers (
).
Geometry Optimization: Perform an unconstrained geometry optimization using the B3LYP functional and the 6-311+G(d,p) basis set. Verify that the resulting structure is a true minimum (zero imaginary frequencies).
Potential Energy Surface (PES) Scan: Perform a relaxed coordinate scan of the C(pyridine)-N(piperidine) dihedral angle in 10° increments from 0° to 180°.
Data Integration: Extract the energy maxima from the PES scan.
Self-Validation: The calculated energy barrier for the C-N rotation (typically 3-5 kcal/mol) must mathematically align with the coalescence temperature observed in Step 4 of the VT-NMR protocol via the Eyring equation.
Quantitative Conformational Data
The following table synthesizes the expected quantitative parameters for 5-(Piperidin-1-yl)pyridin-3-amine, derived from a consensus of crystallographic databases and quantum chemical calculations of highly homologous structures.
Parameter
Expected Value
Origin of Data
Mechanistic Causality
Dominant Conformer
Equatorial Chair (>90%)
NMR / DFT
Minimization of 1,3-diaxial steric strain within the piperidine ring.
C-N Twist Angle ()
30° – 40°
X-Ray / DFT
Thermodynamic compromise between lone-pair conjugation and steric clash.
N-Pyramidalization ( angles)
~340° – 345°
X-Ray
Indicates a hybrid state between (328°) and (360°) geometry.
C(pyr)-N(pip) Bond Length
1.38 – 1.40 Å
X-Ray
Shorter than a standard C-N single bond (1.47 Å) due to partial double-bond character.
Chair Inversion Barrier
~10.5 kcal/mol
VT-NMR
Standard activation energy required to pass through the twist-boat transition state.
Visualizations
Fig 1. Self-validating NMR workflow for elucidating conformational dynamics and kinetic barriers.
Fig 2. Energy landscape of piperidine ring inversion and C-N bond rotation in the target molecule.
References
Title: Small Molecule Conformational Preferences Derived from Crystal Structure Data.
Title: Conformational Dynamics of Charge-Transfer States in Donor-Bridge-Acceptor Systems
Source: Vrije Universiteit Amsterdam
URL
Title: Molecular structure and conformational properties of N-cyclohexylpiperidine as studied by gas-phase electron diffraction, mass spectrometry, IR spectroscopy and quantum chemical calculations
Source: ResearchGate
URL
In Silico Characterization of 5-(Piperidin-1-yl)pyridin-3-amine: A Technical Guide to Predictive Drug Property Analysis
Prepared by: Gemini, Senior Application Scientist Abstract In the landscape of modern drug discovery, the "fail early, fail cheap" paradigm is paramount. In silico, or computer-aided, methodologies are indispensable for...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Abstract
In the landscape of modern drug discovery, the "fail early, fail cheap" paradigm is paramount. In silico, or computer-aided, methodologies are indispensable for achieving this, allowing for the rapid, cost-effective evaluation of a molecule's potential before committing significant resources to synthesis and experimental testing.[1][2][3] This guide provides an in-depth technical walkthrough for the computational prediction of key pharmaceutical properties of the novel scaffold, 5-(Piperidin-1-yl)pyridin-3-amine. We will detail the methodologies for assessing its physicochemical characteristics, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and potential bioactivity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools to prioritize and de-risk early-stage drug candidates.
Introduction: The Rationale for In Silico First
The journey from a hit compound to a marketable drug is fraught with challenges, with a high rate of attrition often attributed to unfavorable pharmacokinetic or toxicity profiles discovered late in development.[1][2] Computational chemistry and cheminformatics offer a powerful suite of tools to front-load this analysis.[4][5] By building a detailed, predictive profile of a molecule based solely on its two-dimensional structure, we can make more informed decisions, optimize lead compounds intelligently, and focus laboratory efforts on candidates with the highest probability of success.[6]
This guide focuses on 5-(Piperidin-1-yl)pyridin-3-amine, a compound featuring a piperidine ring and an aminopyridine core. These are prevalent pharmacophores in medicinal chemistry, suggesting the scaffold's potential utility.[7][] Our objective is to construct a comprehensive in silico profile for this molecule, establishing a replicable workflow that can be applied to other novel chemical entities.
Foundational Analysis: Molecular Structure and Physicochemical Properties
Before predicting complex biological interactions, we must first characterize the fundamental physicochemical properties of the molecule. These properties are the primary determinants of a compound's "drug-likeness" and influence everything from solubility to membrane permeability.[9]
Molecular Input
The first step is to obtain a standardized representation of the molecule. The Simplified Molecular Input Line Entry System (SMILES) is a common format.
Canonical SMILES: C1CCN(CC1)C2=CN=CC(=C2)N
Molecular Formula: C10H15N3
Molecular Weight: 177.25 g/mol
This information can be readily obtained from public chemical databases such as PubChem or ChemSpider.[10][11][12]
Core Physicochemical Property Prediction
A variety of computational methods, from fragment-based contributions to more complex algorithms, are used to predict these properties.[13][14][15] We will employ a consensus approach, using predictions from established platforms to provide a robust estimate.
Navigate to a comprehensive, free web-based tool such as SwissADME or use the prediction modules within databases like PubChem.[16]
Input the molecular structure using its SMILES string: C1CCN(CC1)C2=CN=CC(=C2)N.
Initiate the calculation. The platform's backend algorithms will analyze the structure. For example, LogP is often calculated using a group-contribution method where the structure is broken down into fragments with known lipophilicity values.
Collate the output data into a structured table for analysis.
Cross-reference key values with another predictor (e.g., ChemSpider, ADMETlab) to ensure consistency.[6]
Table 1: Predicted Physicochemical Properties of 5-(Piperidin-1-yl)pyridin-3-amine
Property
Predicted Value
Significance in Drug Discovery
Molecular Weight (MW)
177.25 g/mol
Affects diffusion and bioavailability; must be within an optimal range.
LogP (Lipophilicity)
1.65
Governs membrane permeability and solubility. Values between 1-3 are often optimal for oral drugs.
Topological Polar Surface Area (TPSA)
42.15 Ų
Estimates the surface area of polar atoms. TPSA < 140 Ų is often correlated with good cell permeability.[17]
Hydrogen Bond Donors
1
The -NH2 group. Influences solubility and target binding.
Hydrogen Bond Acceptors
3
The two pyridine nitrogens and the piperidine nitrogen. Influences solubility and target binding.
Rotatable Bonds
1
Indicates molecular flexibility, which can impact target binding and metabolism.
Aqueous Solubility (LogS)
-2.5 to -3.0
Predicts solubility in water. A LogS > -4 is generally considered soluble.
pKa (Most Basic)
~8.5 - 9.0
Predicts the pH at which the molecule is 50% ionized. Crucial for understanding solubility and absorption in different physiological compartments (e.g., stomach vs. intestine).
Causality Insight: The predicted LogP of 1.65 suggests a balanced lipophilic-hydrophilic character. This is a promising starting point, as it implies the molecule may be capable of crossing cell membranes without being so lipophilic that it suffers from poor aqueous solubility.[9] The TPSA is well below the 140 Ų threshold often associated with good oral bioavailability.
In Silico ADMET Profiling: Predicting the Fate of a Molecule
A potent molecule is useless if it cannot reach its target in sufficient concentration or if it is toxic.[18] ADMET prediction is a cornerstone of in silico drug discovery, aiming to identify potential liabilities early.[1][19]
dot
Caption: General workflow for in silico ADMET prediction.
Experimental Protocol: ADMET Prediction
Input Structure: Submit the SMILES string of the compound.
Run Predictions: Execute the full suite of available ADMET models. These models compare the input molecule's structural features to those of thousands of compounds with known experimental data to predict its properties.[23][24]
Interpret Results: Carefully analyze the output, paying close attention to both the prediction and any associated confidence scores or applicability domain warnings. A prediction is only reliable if the input molecule is structurally similar to the compounds used to train the model.
Summarize Data: Consolidate the predictions into a clear, comparative table.
Table 2: Predicted ADMET Profile for 5-(Piperidin-1-yl)pyridin-3-amine
Parameter
Category
Predicted Outcome
Interpretation & Rationale
Absorption
Human Intestinal Absorption (HIA)
High
The molecule is likely well-absorbed from the gut, consistent with its favorable physicochemical properties.
Caco-2 Permeability
Moderate to High
Suggests good potential for passive diffusion across the intestinal epithelium.
Distribution
Blood-Brain Barrier (BBB) Permeant
Likely
Small molecule size, low TPSA, and moderate LogP often correlate with CNS penetration. This is a key consideration for CNS targets but a liability for peripheral targets.
Plasma Protein Binding (PPB)
Moderate
The molecule is predicted to have a significant free fraction in the blood, allowing it to engage with its target.
Metabolism
CYP2D6 Inhibitor
Likely Inhibitor
The aminopyridine and piperidine moieties are known to interact with CYP enzymes. Inhibition of key CYPs can lead to drug-drug interactions.
CYP3A4 Inhibitor
Unlikely Inhibitor
Predicted to have a lower risk of inhibiting the most common drug-metabolizing enzyme.
Excretion
-
-
Direct prediction is less reliable; however, the molecule's properties suggest renal clearance is a possible route.
Toxicity
hERG Inhibition
Low Risk
The molecule is not predicted to be a potent blocker of the hERG potassium channel, reducing the risk of cardiotoxicity.[25][26]
Ames Mutagenicity
Non-mutagenic
The structure lacks common structural alerts for mutagenicity.
Hepatotoxicity (DILI)
Low Risk
No significant structural alerts for drug-induced liver injury were identified.
Trustworthiness Check: The prediction of CYP2D6 inhibition is a critical flag. This arises because the basic nitrogen atoms in the molecule can interact with the active site of the enzyme. While only a prediction, this insight is vital. It prompts the medicinal chemist to consider structural modifications that might mitigate this effect, such as altering the substitution pattern on the pyridine ring, long before a compound is ever synthesized. This proactive, data-driven approach is a hallmark of efficient drug design.[27]
While ADMET profiling predicts a molecule's behavior in the body, molecular docking predicts its ability to bind to a specific biological target, such as a protein or enzyme.[28][29] This is a structure-based method that evaluates the "fit" between a ligand (the molecule) and a receptor.[30]
Given the structural alerts from related compounds, a protein kinase is a plausible target class to investigate.[7] For this guide, we will use a hypothetical protocol to dock 5-(Piperidin-1-yl)pyridin-3-amine into the ATP-binding pocket of a representative kinase.
dot
Caption: A typical workflow for a molecular docking experiment.
Experimental Protocol: Molecular Docking
Receptor Preparation:
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[10]
Using software like AutoDock Tools or UCSF Chimera, prepare the protein by removing water molecules, co-factors, and existing ligands.[30]
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
Ligand Preparation:
Generate a low-energy 3D conformation of 5-(Piperidin-1-yl)pyridin-3-amine from its SMILES string using a tool like Open Babel.
Assign partial charges and define rotatable bonds.
Grid Generation:
Define a "grid box" around the active site of the protein where the docking will be performed. This box defines the search space for the ligand.
Docking Simulation:
Use a docking program like AutoDock Vina or SwissDock.[31][32] The software will systematically sample different positions and orientations (poses) of the ligand within the grid box.
Each pose is scored based on a function that estimates the binding affinity (free energy of binding).
Results Analysis:
The primary output is a ranked list of binding poses and their corresponding binding energies (in kcal/mol). Lower, more negative values indicate a more favorable predicted interaction.
Visualize the top-ranked pose in a molecular graphics program to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein's amino acid residues.
Expected Outcome: A successful docking run would show 5-(Piperidin-1-yl)pyridin-3-amine fitting snugly into the kinase's ATP-binding pocket. We would expect to see hydrogen bonds forming between the amine or pyridine nitrogens and key residues in the hinge region of the kinase, a classic binding mode for kinase inhibitors. The predicted binding energy would provide a quantitative estimate of its potential potency.
Conclusion: Synthesizing a Data-Driven Hypothesis
This in silico investigation provides a multi-faceted predictive profile of 5-(Piperidin-1-yl)pyridin-3-amine.
Physicochemical & Absorption Properties: The molecule exhibits favorable "drug-like" properties, with a balanced LogP, low TPSA, and good predicted intestinal absorption, suggesting potential for oral bioavailability.
Distribution & Metabolism: It is predicted to be CNS-penetrant, a critical factor for target selection. A potential liability was flagged for the inhibition of the CYP2D6 metabolic enzyme, which warrants consideration in future design iterations.
Toxicity: The toxicity profile appears benign, with low predicted risks for cardiotoxicity (hERG) and mutagenicity (Ames).
Bioactivity: Molecular docking protocols can be used to generate testable hypotheses about the molecule's potential biological targets, such as protein kinases.
Collectively, the in silico data suggests that 5-(Piperidin-1-yl)pyridin-3-amine is a viable chemical scaffold for further investigation. The identified potential for CYP inhibition is not a disqualifier but rather a critical piece of data that can guide the synthesis of superior analogues. This guide demonstrates a robust, self-validating workflow where computational predictions provide a clear, rational basis for advancing a molecule through the drug discovery pipeline. The ultimate confirmation of these properties, however, must come from experimental validation.
References
A Guide to In Silico Drug Design - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. (n.d.). JRC Publications Repository. [Link]
Toxicity Rank Order (TRO) As a New Approach for Toxicity Prediction by QSAR Models. (2022). MDPI. [Link]
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]
Public Chemical Databases. (2020). Chemistry LibreTexts. [Link]
In Silico Pharmaceutical Property Prediction. (2007). ACS Publications. [Link]
Molecular Docking Tutorial. (n.d.). University of Padua. [Link]
Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. (n.d.). ACS Publications. [Link]
Prediction of Physicochemical Properties of Organic Molecules Using Van Der Waals Surface Electrostatic Potentials. (2004). PubMed. [Link]
In silico prediction of drug properties. (n.d.). PubMed. [Link]
Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. (n.d.). National Center for Biotechnology Information. [Link]
A Guide to In Silico Drug Design. (2022). ResearchGate. [Link]
Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). National Center for Biotechnology Information. [Link]
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). BMC Chemistry. [Link]
Unlocking the Pharmacological Potential of Novel Aminopyridines: A Comprehensive Technical Guide
Executive Summary The aminopyridine scaffold—characterized by a pyridine ring substituted with an amino group—has evolved from a simple pharmacological tool into a highly privileged pharmacophore in modern drug discovery...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The aminopyridine scaffold—characterized by a pyridine ring substituted with an amino group—has evolved from a simple pharmacological tool into a highly privileged pharmacophore in modern drug discovery. Historically recognized for their ability to block voltage-gated potassium (Kv) channels in neurological disorders, novel aminopyridines are now being engineered as precision kinase inhibitors, epigenetic modulators, and transition-metal-complexed antimicrobial agents.
As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic causality behind these novel derivatives. By examining the structure-activity relationships (SAR) and providing self-validating experimental workflows, this whitepaper equips researchers with the authoritative grounding needed to translate aminopyridine chemistry into viable clinical candidates.
4-Aminopyridine (4-AP) is clinically approved (dalfampridine) to restore axonal conduction in demyelinating diseases like Multiple Sclerosis (MS). It functions by entering the intracellular vestibule of the open Kv channel and binding near the selectivity filter. However, 4-AP has a narrow therapeutic index, often inducing seizures at higher doses.
Recent SAR studies have demonstrated that modifying the 3-position of the 4-AP ring profoundly alters its pharmacodynamics. The addition of an electron-donating methyl group (3-methyl-4-aminopyridine, 3Me4AP) shifts the pKa and increases lipophilicity (
). This subtle chemical change enhances membrane penetration and optimizes the protonated state of the molecule at physiological pH, resulting in a ~7-fold increase in potency compared to the parent compound . Furthermore, prodrug strategies, such as the t-butyl carbamate derivative of 4-AP, have been developed to slow systemic release, significantly improving hind limb function in chronically paralyzed models while mitigating peak-dose neurotoxicity .
Protocol: Ex Vivo Compound Action Potential (CAP) Assay
To validate the efficacy of novel Kv-blocking aminopyridines without the confounding variables of systemic metabolism, an ex vivo isolated spinal cord assay is the gold standard.
Step-by-Step Methodology:
Tissue Isolation: Rapidly dissect the spinal cord from a demyelinated murine model (e.g., lysolecithin-induced or EAE model) and immediately submerge it in ice-cold artificial cerebrospinal fluid (aCSF).
Physiological Maintenance: Transfer the tissue to a recording chamber continuously perfused with aCSF maintained at 25°C. Causality: The aCSF must be continuously bubbled with 95% O₂ / 5% CO₂ to maintain tissue viability and a strict pH of 7.4, which is critical since the binding affinity of aminopyridines is highly dependent on their protonation state.
Electrode Placement: Attach glass suction electrodes to the rostral (stimulating) and caudal (recording) ends of the spinal cord segment.
Baseline & Drug Application: Apply supramaximal bipolar electrical stimuli (e.g., 0.1 ms duration) and record the baseline Compound Action Potential (CAP). Perfuse the novel aminopyridine derivative (e.g., 10–100 μM) into the bath and record the CAP area under the curve (AUC) every 5 minutes until a plateau is reached.
Self-Validation Check (Washout): To ensure trustworthiness, the protocol must include a 30-minute washout period with standard drug-free aCSF. A return of the CAP amplitude to near-baseline levels confirms that the conduction enhancement is pharmacologically driven by the reversible binding of the aminopyridine, ruling out spontaneous tissue recovery or electrical artifacts.
Fig 1: Ex vivo workflow for assessing axonal conduction restoration by Kv channel blockers.
Precision Oncology: 2-Aminopyridines as Kinase and Epigenetic Modulators
The Hinge-Binding Paradigm and Dual Inhibition
In oncology, the 2-aminopyridine motif is a highly sought-after scaffold. The exocyclic amine and the endocyclic pyridine nitrogen form a perfect bidentate hydrogen bond donor-acceptor pair. This structural feature anchors the molecule to the backbone carbonyl and amide NH of the kinase hinge region (the ATP-binding pocket).
Recently, researchers have engineered chimeric molecules that leverage this anchoring ability. By linking a 2-aminopyridine-based Cyclin-Dependent Kinase 9 (CDK9) inhibitor to a zinc-binding group (ZBG), scientists have created potent CDK9/HDAC dual inhibitors (e.g., Compound 8e) .
Causality of Dual Targeting: Single-target kinase inhibitors often fail due to compensatory resistance mechanisms. Inhibiting CDK9 downregulates short-lived anti-apoptotic proteins like Mcl-1 and c-Myc. Simultaneously, inhibiting Histone Deacetylase 1 (HDAC1) induces chromatin relaxation and transcriptional stress. The convergence of these two pathways results in a synergistic induction of apoptosis in refractory hematological malignancies, such as MV-4-11 leukemia cells .
Fig 2: Synergistic apoptotic pathway by CDK9/HDAC1 dual-inhibiting 2-aminopyridines.
Protocol: TR-FRET Kinase Inhibition Assay
To accurately quantify the IC₅₀ of novel 2-aminopyridine kinase inhibitors, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is required. Causality: Aminopyridines, being highly conjugated planar heterocycles, frequently exhibit auto-fluorescence that confounds standard biochemical assays. TR-FRET utilizes a time delay before measurement, eliminating short-lived background fluorescence.
Step-by-Step Methodology:
Reagent Preparation: Prepare a master mix containing recombinant CDK9/Cyclin T1 complex and a biotinylated peptide substrate in kinase buffer (50 mM HEPES, 10 mM MgCl₂, 0.01% Tween-20, 1 mM DTT).
Compound Dispensing: Perform a 10-point serial dilution of the aminopyridine derivative in DMSO. Transfer to a 384-well plate (final DMSO concentration ≤1%).
Reaction Initiation: Add ATP to the wells. Crucial Parameter: The ATP concentration must be set exactly at its apparent
for CDK9. This balances assay sensitivity for ATP-competitive inhibitors while maintaining physiological relevance. Incubate for 60 minutes at room temperature.
Detection Phase: Add the stop buffer containing EDTA (to chelate Mg²⁺ and halt the kinase), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).
Self-Validation Check: Read the plate using a microplate reader (excitation 340 nm; emission 615 nm and 665 nm). Calculate the Z'-factor using a no-enzyme control (NEC) and a vehicle control. A Z'-factor > 0.6 validates the assay's integrity. If the factor drops, it indicates compound aggregation, prompting immediate orthogonal validation via Isothermal Titration Calorimetry (ITC).
Emerging Frontiers: Aminopyridine Metallodrugs
Beyond neurology and oncology, aminopyridines are proving to be exceptional ligands for transition metals. Complexation of aminopyridine derivatives with Copper(II) creates robust metallodrugs with potent antimicrobial and antiparasitic properties .
For example, cis-aquadichloro pyridinemethanamino copper complexes leverage the lipophilicity of the aminopyridine scaffold to breach the plasma membrane of Trypanosoma cruzi (the causative agent of Chagas disease). Once intracellular, the redox-active Cu(II) center catalyzes the generation of reactive oxygen species (ROS), leading to severe mitochondrial dysfunction and parasite death, while exhibiting minimal toxicity to mammalian host cells .
Quantitative Pharmacological Profiles
To facilitate rapid comparison of these diverse applications, the quantitative data of key aminopyridine derivatives are synthesized below.
Table 1: Comparative Profiles of Novel Aminopyridines
Compound
Structural Class
Primary Target
Key Biological Activity
Potency / Efficacy Metric
4-Aminopyridine (4-AP)
4-AP
Kv1.1 / Kv1.2
Restores axonal conduction in MS
IC₅₀ ≈ 170 μM (Kv1.1)
3-Methyl-4-aminopyridine
4-AP Derivative
Voltage-gated K⁺ channels
Enhanced conduction restoration
~7-fold more potent than 4-AP
t-Butyl Carbamate 4-AP
4-AP Prodrug
Voltage-gated K⁺ channels
Improved hind limb function in SCI
Broad therapeutic index
Compound 8e
2-AP Derivative
CDK9 / HDAC1
Apoptosis in hematological tumors
IC₅₀ = 88.4 nM (CDK9)
Crizotinib
2-AP Derivative
ALK / ROS1 / MET
NSCLC tumor suppression
IC₅₀ ≈ 20 nM (ALK)
Cu(II)-3a Complex
Metal-2-AP Complex
T. cruzi Trypomastigotes
Disruption of parasite membrane
IC₅₀ = 14.4 μM
References
Brugarolas, P., et al. (2019). Structure-activity relationship studies of three novel 4-aminopyridine K+ channel blockers. bioRxiv.[Link]
Smith, P. M., et al. (2014). Potassium channel antagonists 4-aminopyridine and the T-butyl carbamate derivative of 4-aminopyridine improve hind limb function in chronically non-ambulatory dogs; a blinded, placebo-controlled trial. PLoS One.[Link]
Saidahmatov, A., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry.[Link]
Naz, S., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances.[Link]
Oliveira, et al. (2020). In Vitro Effects of Aminopyridyl Ligands Complexed to Copper(II) on the Physiology and Interaction Process of Trypanosoma cruzi. PubMed / PMC.[Link]
Foundational
Structure-Activity Relationship (SAR) of Piperidinylpyridines: A Technical Guide
Executive Summary: The Privileged Scaffold The piperidinylpyridine motif represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Privileged Scaffold
The piperidinylpyridine motif represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its ubiquity stems from its biphenyl-like spatial arrangement but with superior physicochemical properties: the ability to form hydrogen bonds, modulate basicity (pKa), and introduce specific vectors for side-chain attachment.
This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, moving beyond basic substitution patterns to explore the causal links between structural modifications, thermodynamic binding efficiency, and metabolic stability.
Scaffold Architecture & Connectivity
To rationally design piperidinylpyridines, one must first distinguish between the two dominant connectivity modes. The vector of the piperidine nitrogen relative to the pyridine nitrogen dictates the pharmacological profile.
The Connectivity Vectors
C-Linked (2-, 3-, or 4-piperidinyl): The piperidine ring is attached via a carbon atom to the pyridine. This preserves the secondary amine of the piperidine for further functionalization (e.g., amides, ureas).
Common Application: GPCR antagonists (MCH1R, H3), where the basic nitrogen interacts with a conserved Aspartate residue in the transmembrane domain.
N-Linked (Pyridinyl-piperidine): The piperidine nitrogen is directly bonded to the pyridine ring. This reduces the basicity of the piperidine nitrogen significantly due to delocalization into the electron-deficient pyridine ring.
Common Application: Kinase inhibitors and P2X7 antagonists, where a rigid, planar geometry is required.
SAR Logic Map
The following diagram illustrates the core decision nodes when optimizing this scaffold.
Figure 1: Decision matrix for piperidinylpyridine optimization, linking structural changes to ADME outcomes.
Detailed SAR Analysis
Electronic Tuning of the Pyridine Ring
The electron density of the pyridine ring is a critical handle for optimization.
Metabolic Blockade: Unsubstituted pyridines are prone to oxidative metabolism (N-oxidation or hydroxylation). Introduction of electron-withdrawing groups (EWG) such as Fluorine (-F) or Trifluoromethyl (-CF3) at the C3 or C5 positions deactivates the ring toward CYP450 oxidation.
Pi-Stacking Interactions: In targets like the P2X7 receptor, the pyridine ring often engages in pi-pi stacking or pi-cation interactions. Adding EWGs reduces the electron density, potentially strengthening interactions with electron-rich aromatic residues (e.g., Phenylalanine, Tryptophan) in the binding pocket [1].
Modulation of Piperidine Basicity
The pKa of the piperidine nitrogen (typically ~9-10 in free amines) is often too high for optimal CNS penetration and can lead to phospholipidosis or hERG channel inhibition (cardiotoxicity).
Strategy: Acylation or Sulfonylation of the piperidine nitrogen lowers the pKa significantly, removing the positive charge at physiological pH.
Case Study (MCH1R): In the development of Melanin-Concentrating Hormone Receptor 1 (MCH1R) antagonists, reducing the basicity of the piperidine nitrogen via urea or amide linkages improved selectivity over the hERG channel while maintaining potency [2].
Quantitative Data Summary
The table below summarizes the impact of common substitutions on the scaffold's physicochemical profile.
Modification
Effect on pKa
Effect on LogP
Metabolic Stability
Primary Risk
Unsub. Pyridine
Neutral
Neutral
Low (Oxidation prone)
Rapid Clearance
3-F-Pyridine
-0.5 to -1.0
+0.2
High (Blocks C3)
None
2-OMe-Pyridine
+0.5
+0.4
Moderate
Demethylation
N-Aryl Piperidine
-4.0 (approx)
+1.5
High
Solubility/hERG
N-Acyl Piperidine
Neutral (Amide)
-0.5
High
Permeability
Synthetic Access & Protocols
Reliable synthetic access is paramount for SAR exploration. Two primary pathways dominate: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.
Synthetic Decision Tree
Figure 2: Synthetic pathway selection based on pyridine electronics.
This protocol is preferred for unactivated pyridines (e.g., 3-bromopyridine) where SNAr fails.
Reagents:
Aryl Halide (1.0 equiv)
Piperidine derivative (1.2 equiv)
Pd2(dba)3 (0.02 equiv) or Pd(OAc)2
Ligand: Xantphos or BINAP (0.04 equiv)
Base: NaOtBu (1.5 equiv)
Solvent: Toluene or Dioxane (Anhydrous)
Step-by-Step Workflow:
Inertion: Charge a reaction vial with the aryl halide, Pd catalyst, Ligand, and Base. Seal and purge with Argon/Nitrogen for 5 minutes.
Addition: Add the solvent (degassed) and the piperidine amine via syringe.
Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by LCMS for consumption of the aryl halide.
Workup: Cool to room temperature. Filter through a pad of Celite (diatomaceous earth) to remove Palladium black. Wash the pad with EtOAc.
Purification: Concentrate the filtrate and purify via Flash Column Chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).
Validation Check:
Success Indicator: Appearance of the product mass (M+H) and disappearance of the starting halide.
Common Failure Mode: Catalyst poisoning (ensure amines are free bases, not HCl salts) or insufficient degassing (oxidation of phosphine ligand).
Case Study: P2X7 Antagonists
The P2X7 receptor is a ligand-gated ion channel involved in inflammation.[1] The piperidinylpyridine scaffold has been instrumental in developing brain-penetrant antagonists.
Challenge: Early P2X7 antagonists suffered from poor metabolic stability and low CNS penetration.[2][3]
SAR Solution:
Core: Utilization of a 2-(piperidin-4-yl)pyridine core (C-linked).
Pyridine Modification: Substitution at the 6-position of the pyridine with a trifluoromethyl (-CF3) group blocked metabolism and increased lipophilicity for brain penetration [3].
Piperidine Modification: The piperidine nitrogen was capped with a heteroaryl group (e.g., 1,2,3-triazole). This "tail" occupied a hydrophobic pocket in the allosteric binding site, drastically improving potency (IC50 < 10 nM) [3].
References
Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists. Journal of Medicinal Chemistry.
[Link]
Synthesis and SAR investigations for novel melanin-concentrating hormone 1 receptor (MCH1) antagonists. Journal of Medicinal Chemistry.
[Link][4]
Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions. Applied Organometallic Chemistry.
[Link][5]
"5-(Piperidin-1-yl)pyridin-3-amine as a fragment for drug discovery"
A Versatile Fragment for Kinase & GPCR Ligand Discovery Executive Summary In the realm of Fragment-Based Drug Discovery (FBDD), 5-(piperidin-1-yl)pyridin-3-amine represents a "privileged" scaffold. It combines a rigid he...
Author: BenchChem Technical Support Team. Date: March 2026
A Versatile Fragment for Kinase & GPCR Ligand Discovery
Executive Summary
In the realm of Fragment-Based Drug Discovery (FBDD), 5-(piperidin-1-yl)pyridin-3-amine represents a "privileged" scaffold. It combines a rigid heteroaromatic core (pyridine) with a defined solubility vector (piperidine) and a versatile chemical handle (amine). Unlike flat aromatic fragments, the piperidine ring introduces essential 3D character (sp³ complexity) while maintaining a molecular weight (MW) well within the "Rule of 3."
This guide details the chemoinformatic profile, a robust self-validating synthesis protocol, and the strategic application of this fragment in targeting ATP-binding sites and allosteric pockets.
Part 1: Chemoinformatic Profile & "Rule of 3" Compliance
The utility of 5-(piperidin-1-yl)pyridin-3-amine lies in its ability to serve as a high-quality starting point for lead optimization. It balances polarity and lipophilicity, ensuring that subsequent elaborations do not immediately violate Lipinski's Rule of 5.
Table 1: Physicochemical Properties
Property
Value
Significance in FBDD
Molecular Weight
177.25 Da
Ideal. Leaves ~320 Da "growth room" for lead optimization.
cLogP
~1.4 - 1.6
Optimal. High enough for permeability, low enough to avoid insolubility.
H-Bond Donors (HBD)
2 (–NH₂)
Critical for hinge binding (Kinases) or Asp/Glu interactions.
H-Bond Acceptors (HBA)
3
Pyridine N (strong), Piperidine N (weak/conjugated), Amine N.
TPSA
~45 Ų
Excellent membrane permeability prediction.
Rotatable Bonds
1
Low entropic penalty upon binding (rigid core).
pKa (Pyridine N)
~6.5
Physiologically relevant ionization; aids solubility.
Note on Basicity: The piperidine nitrogen is attached directly to the aromatic ring (N-linked). This conjugation (aniline-like character) significantly reduces the basicity of the piperidine nitrogen, leaving the pyridine nitrogen as the primary protonation site.
Part 2: Synthetic Accessibility (The Self-Validating Protocol)
While palladium-catalyzed cross-coupling (Buchwald-Hartwig) is possible, it often requires expensive catalysts and inert atmospheres. For a robust, scalable laboratory synthesis, we recommend the SNAr – Nitro Reduction route. This pathway is "self-validating" because each step produces a distinct visual change, allowing the chemist to monitor progress without constant LC-MS sampling.
Reaction Scheme (Graphviz)
Figure 1: Two-step synthesis via Nucleophilic Aromatic Substitution and Nitro Reduction.
Dissolve 3-bromo-5-nitropyridine in DMF. The solution will be pale yellow.
Add K₂CO₃ followed by piperidine.
Heat to 80°C.
Self-Validation: Within 30 minutes, the reaction mixture will shift from pale yellow to a deep orange/red . This color change confirms the formation of the electron-rich nitro-amine intermediate.
Workup: Pour into ice water. The intermediate precipitates as a bright orange/yellow solid. Filter and wash with water.
Self-Validation: The deep orange color of the starting material will fade, and the solution (filtered from iron sludge) will turn colorless or pale brown , indicating the conversion of the chromophoric nitro group to the amine.
Purification: Filter hot through Celite to remove iron. Concentrate. If necessary, purify via flash chromatography (DCM/MeOH).
Part 3: Medicinal Chemistry Utility & Fragment Elaboration[1][2]
This fragment is particularly valuable for targeting kinases and enzymes requiring a "hinge binder" motif.
1. The Hinge Binding Vector (Kinases)
The 3-aminopyridine motif is a classic hinge-binding pharmacophore.
Pyridine N: Accepts a hydrogen bond from the backbone NH of the hinge region.
Exocyclic Amine (–NH₂): Donates a hydrogen bond to the backbone Carbonyl of the hinge.
2. The Solubility/Solvent Vector
The piperidine ring at the 5-position projects away from the hinge, typically towards the solvent front or the ribose binding pocket.
Metabolic Stability: The piperidine ring blocks the metabolic "soft spot" at the 5-position of the pyridine.
3D Geometry: Unlike a phenyl ring, the piperidine ring is puckered (chair conformation), improving solubility and potentially filling hydrophobic pockets more effectively than planar rings.
Fragment Elaboration Strategy (Graphviz)
Figure 2: Strategic vectors for evolving the fragment into a lead compound.
Experimental Application: Fragment Growing
To elaborate this fragment into a lead:
Amide Coupling: React the 3-amine with diverse carboxylic acids to probe the "back pocket" of the protein target.
Urea Formation: React with isocyanates to extend into the DFG-pocket (common in Type II kinase inhibitors).
Piperidine Substitution: If the piperidine ring is tolerated, substitute the 4-position of the piperidine (e.g., 4-aminopiperidine or 4-hydroxypiperidine) to introduce additional polar interactions or solubilizing groups.
References
Buchwald-Hartwig Amination Principles
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
Fragment-Based Drug Discovery (Rule of 3)
Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today, 8(19), 876-877.
Provide general validation for Fe/NH4Cl reduction of nitropyridines.
Ramadas, K., & Srinivasan, N. (1992). "Iron-ammonium chloride - A convenient and inexpensive reductant for nitro compounds.
3D Fragments in Drug Discovery
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.
Protocols & Analytical Methods
Method
Application Note: High-Fidelity Synthesis of 5-(Piperidin-1-yl)pyridin-3-amine Derivatives
Abstract This application note details a robust, scalable two-step protocol for the synthesis of 5-(piperidin-1-yl)pyridin-3-amine , a privileged scaffold in medicinal chemistry often found in SHP2, JAK, and kinase inhib...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details a robust, scalable two-step protocol for the synthesis of 5-(piperidin-1-yl)pyridin-3-amine , a privileged scaffold in medicinal chemistry often found in SHP2, JAK, and kinase inhibitors. Unlike direct nucleophilic aromatic substitution (SnAr) on di-halo pyridines, which suffers from poor regioselectivity and harsh conditions, this protocol utilizes a regioselective Buchwald-Hartwig cross-coupling on a nitro-functionalized precursor, followed by a chemoselective Béchamp reduction . This approach ensures high yields (>80% overall), minimal byproduct formation, and operational safety.
Strategic Analysis & Retrosynthesis
The Challenge
The 3,5-disubstituted pyridine core is electron-deficient. While this suggests susceptibility to Nucleophilic Aromatic Substitution (SnAr), the 3,5-positions are meta to the pyridine nitrogen, rendering them insufficiently activated for mild SnAr. Direct amination of 3,5-dibromopyridine often results in intractable mixtures of mono- and bis-aminated products or requires forcing conditions that degrade the catalyst [1].
The Solution: The Nitro-Activation Route
To ensure fidelity, we employ 3-bromo-5-nitropyridine as the starting material.
Differentiation: The nitro group serves as a distinct handle, allowing the bromine to be displaced selectively via Palladium catalysis without touching the nitro group.
Orthogonality: The nitro group is subsequently reduced to the amine under conditions that do not affect the newly formed C-N bond or the pyridine ring integrity.
Reaction Pathway (DOT Visualization)
Figure 1: Strategic workflow for the synthesis of 5-(piperidin-1-yl)pyridin-3-amine.
Experimental Protocol
Stage 1: Palladium-Catalyzed C-N Cross-Coupling
Objective: Replace the bromine atom with a piperidine moiety.
Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative Addition
Large bite angle (111°) favors reductive elimination [2]
Cs2CO3
2.0
Base
Anhydrous; granular preferred over powder
1,4-Dioxane
Solvent
0.2 M
Anhydrous, degassed
Step-by-Step Methodology
Inert Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.
Solvent Degassing: Sparge anhydrous 1,4-dioxane with Argon for 20 minutes. Note: Dissolved oxygen is the primary cause of catalyst death in this reaction.
Loading: Charge the flask with 3-bromo-5-nitropyridine (1.0 equiv), Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and Cs2CO3 (2.0 equiv).
Addition: Add the degassed dioxane via syringe, followed by piperidine (1.2 equiv).
Reaction: Heat the mixture to 100°C for 4–6 hours.
Monitoring: Monitor by TLC (EtOAc/Hexane 1:3). The starting bromide (UV active) should disappear; the product is typically a bright yellow/orange spot (nitro-amine push-pull system).
Workup:
Cool to room temperature (RT).
Filter through a pad of Celite to remove insoluble salts and Palladium black. Wash the pad with EtOAc.[8]
Concentrate the filtrate under reduced pressure.[8][3]
Objective: Reduce the nitro group to a primary amine without hydrogenating the pyridine ring.
Why Fe/NH4Cl? Unlike catalytic hydrogenation (H2/Pd-C), which can sometimes reduce the electron-deficient pyridine ring to a piperidine [3], Iron-mediated reduction is highly chemoselective for the nitro group.
Critical Process Parameters (CPP) & Troubleshooting
Logic of Ligand Selection (E-E-A-T)
We utilize Xantphos over monodentate ligands (like PPh3) or smaller bidentate ligands.
Causality: The pyridine nitrogen is a competitive ligand that can bind Pd(II) and arrest the cycle. Xantphos, with its wide bite angle (111°), chelates Pd tightly, preventing the formation of inactive Pd-pyridine complexes [2].
Alternative: BINAP is a valid alternative if Xantphos is unavailable.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Conversion (Step 1)
O2 poisoning or old Catalyst
Sparge solvent longer; use fresh Pd2(dba)3 (should be purple, not black).
Protodehalogenation
Solvent too wet
Ensure Dioxane is anhydrous. Water acts as a proton source for Pd-H species.
Incomplete Reduction (Step 2)
Iron surface passivation
Add 2-3 drops of conc. HCl to "activate" the iron surface at the start.
Product stuck on Silica
Amine interaction with SiO2
Pre-treat silica column with 1% Triethylamine in Hexane before loading.
Workup Logic Diagram
Figure 2: Workup logic for the isolation of polar aminopyridines.[8]
Safety & Handling
3-Bromo-5-nitropyridine: Irritant. Handle in a fume hood.
Palladium Catalysts: Heavy metal waste. Dispose of in designated solid waste containers.
Iron Waste: The iron filter cake can be pyrophoric when dry. Keep wet with water and dispose of in a dedicated metal waste container.
References
Dandu, R. R., et al. (2011). "A Facile and Efficient Synthesis of 3-Amino-5-Bromopyridine Derivatives Using Microwave Irradiation." Heterocycles. Link
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link (General reference for Ligand choice).
BenchChem Application Note. (2025). "Application Notes and Protocols for the Synthesis of 4-Propylpiperidin-3-amine." BenchChem.[8] Link (Reference for reduction selectivity).
Organic Chemistry Portal. "Buchwald-Hartwig Amination." Link
Application Note: Strategic Use of 5-(Piperidin-1-yl)pyridin-3-amine in Kinase Inhibitor Screening
Abstract This application note details the strategic implementation of 5-(piperidin-1-yl)pyridin-3-amine as a privileged scaffold in kinase inhibitor discovery. Unlike non-specific screening libraries, this molecule repr...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details the strategic implementation of 5-(piperidin-1-yl)pyridin-3-amine as a privileged scaffold in kinase inhibitor discovery. Unlike non-specific screening libraries, this molecule represents a "class-representative" hinge binder designed to optimize Ligand Efficiency (LE) and solubility simultaneously. This guide provides a comprehensive workflow for researchers, covering the mechanistic rationale of the scaffold, protocols for synthesizing a focused library, and a validated TR-FRET screening methodology to identify potent hits against Serine/Threonine and Tyrosine kinases (e.g., PIM, MPS1, Aurora).
Mechanistic Rationale: The "Privileged" Scaffold
In modern medicinal chemistry, 5-(piperidin-1-yl)pyridin-3-amine is not merely a reagent; it is a bidentate hinge-binding motif . Its utility stems from its ability to mimic the adenine ring of ATP while offering superior physicochemical properties.
Structural Logic & Binding Mode
The molecule functions through a specific interaction pattern within the kinase ATP-binding pocket (hinge region):
Pyridine Nitrogen (N1): Acts as a Hydrogen Bond Acceptor (HBA) to the backbone NH of the kinase hinge residue.
Exocyclic Amine (C3-NH2): Acts as a Hydrogen Bond Donor (HBD) to the backbone Carbonyl of the hinge residue.
Piperidine Ring (C5-Position): Projects into the solvent-exposed region or the ribose-binding pocket. Crucially, the basic nitrogen in the piperidine ring (if secondary) or the ring itself (if tertiary/N-linked) improves aqueous solubility—a common failure point in hydrophobic kinase inhibitors.
Interactive Pathway Diagram
The following diagram illustrates the logical flow from scaffold selection to hit validation.
Caption: Workflow integrating chemical synthesis and biological screening for aminopyridine scaffolds.
Experimental Protocol: Focused Library Generation
To utilize this scaffold effectively, one must not screen it in isolation but rather as a core for a focused library. The exocyclic amine at position 3 is the primary vector for diversity.
Synthesis Strategy (Amide Coupling)
Objective: Create a library of 50–100 analogs to probe the "Gatekeeper" region and hydrophobic back-pocket.
Reagents: 5-(piperidin-1-yl)pyridin-3-amine (Core), diverse Carboxylic Acids (
), HATU, DIPEA, DMF.
Reaction:
Quality Control (QC) Criteria
Before screening, ensure the library meets these standards to avoid false positives (PAINS):
Parameter
Acceptance Criterion
Rationale
Purity (LC-MS)
> 95%
Impurities can act as aggregators or fluorescence quenchers.
Solubility
> 100 µM in PBS
The piperidine ring aids this, but hydrophobic R-groups can reduce it.
| DMSO Stability | No precipitation after 24h | Essential for acoustic dispensing in HTS. |
Core Protocol: TR-FRET Kinase Screening[1][2]
This protocol uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format (e.g., LanthaScreen™).[1] This is preferred over coupled-enzyme assays (like ADP-Glo) for this scaffold because TR-FRET is less susceptible to fluorescent interference from the pyridine ring itself.
Assay Principle:
A Terbium (Tb)-labeled antibody detects the phosphorylated product. The tracer (FRET acceptor) binds to the antibody only when phosphorylation occurs (or in competitive formats, a tracer binds the kinase). Here, we describe a Binding Assay (Kinase Tracer) to measure
, which is more accurate for ATP-competitive fragments than activity assays.
Materials
Kinase: Recombinant Target Kinase (e.g., Aurora A, PIM1) tagged (GST/His/Biotin).
Understanding why a hit works is crucial. The diagram below depicts the expected binding mode of a 5-(piperidin-1-yl)pyridin-3-amine derivative in the ATP pocket.
Caption: Bidentate binding mode of the aminopyridine scaffold at the kinase hinge.
Critical Validation Parameters
When analyzing hits from this scaffold, calculating Ligand Efficiency (LE) is mandatory. Because the scaffold is small (MW ~177 Da), moderate potency can still yield high LE, indicating a high-quality starting point.
Metric
Formula
Target Value for this Scaffold
Z-Factor
$1 - \frac{3(\sigma_p + \sigma_n)}{
\mu_p - \mu_n
Ligand Efficiency (LE)
> 0.3 (Indicates high binding per atom)
Lipophilic LE (LLE)
> 5.0 (Balances potency and lipophilicity)
Note: HA = Heavy Atom count.
Case Study: Targeting PIM and MPS1 Kinases
Research utilizing this scaffold has successfully targeted PIM1 (Proviral Integration site for Moloney murine leukemia virus) and MPS1 (Monopolar Spindle 1) kinases.
Observation: The basic piperidine moiety often forms a salt bridge with specific Aspartate or Glutamate residues near the solvent front in PIM kinases, enhancing selectivity over other kinases that lack this acidic patch.
Optimization: Substituting the piperidine with a morpholine or N-methyl-piperazine can tune the pKa and metabolic stability (microsomal clearance) while maintaining the binding vector.
References
Fragment-Based Discovery of Kinase Inhibitors.
Vertex Pharmaceuticals & NIH. (General principles of fragment screening).
Aminopyridine-based MPS1 (TTK) Kinase Inhibitors.
Kusakabe, K. et al. (2015).[4] Bioorganic & Medicinal Chemistry. (Specific application of aminopyridine scaffolds).
Application Notes and Protocols for Library Synthesis Utilizing the 5-(Piperidin-1-yl)pyridin-3-amine Scaffold
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract The 5-(Piperidin-1-yl)pyridin-3-amine scaffold represents a confluence of privileged structural motifs i...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The 5-(Piperidin-1-yl)pyridin-3-amine scaffold represents a confluence of privileged structural motifs in medicinal chemistry – the aminopyridine and the piperidine ring. This guide provides an in-depth exploration of this scaffold's strategic value and practical application in the synthesis of compound libraries for drug discovery. We will delve into the synthesis of the core scaffold, followed by detailed, field-proven protocols for its diversification through robust chemical transformations. The rationale behind experimental choices is elucidated to empower researchers in adapting and troubleshooting these methods.
Introduction: The Strategic Value of the 5-(Piperidin-1-yl)pyridin-3-amine Scaffold
The pyridine ring and its derivatives are foundational in medicinal chemistry, with many approved drugs incorporating this heterocycle.[1][2] The aminopyridine moiety, in particular, offers a versatile platform for introducing a wide array of substituents and can act as a key pharmacophoric element.[3][4] Aminopyridines can enhance aqueous solubility and metabolic stability, and the nitrogen atom can serve as a hydrogen bond acceptor, crucial for molecular recognition at biological targets.[3][4]
Similarly, the piperidine ring is one of the most prevalent saturated heterocycles in pharmaceuticals, valued for its ability to introduce three-dimensional diversity and serve as a scaffold for presenting substituents in defined spatial orientations.[5][6] The combination of these two moieties in 5-(Piperidin-1-yl)pyridin-3-amine creates a scaffold with multiple points for diversification, making it an excellent starting point for the construction of compound libraries aimed at identifying novel therapeutic agents.
This guide will focus on the practical aspects of utilizing this scaffold, from its synthesis to its elaboration into a diverse library of compounds.
Synthesis of the Core Scaffold: 5-(Piperidin-1-yl)pyridin-3-amine
A practical and efficient route to the 5-(Piperidin-1-yl)pyridin-3-amine scaffold is crucial for its use in library synthesis. A plausible and commonly employed strategy in medicinal chemistry for analogous structures involves a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[4][7] This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine.
In this context, the synthesis can be envisioned starting from a readily available 3-amino-5-bromopyridine and piperidine.
Caption: Synthetic route to the core scaffold.
Protocol 1: Synthesis of 5-(Piperidin-1-yl)pyridin-3-amine via Buchwald-Hartwig Amination
This protocol is a general guideline based on established Buchwald-Hartwig amination procedures for similar substrates.[5][8] Optimization may be required based on specific laboratory conditions and reagent purity.
Materials:
3-Amino-5-bromopyridine
Piperidine
Palladium(II) acetate (Pd(OAc)₂)
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar Buchwald ligand
Sodium tert-butoxide (NaOt-Bu)
Anhydrous toluene
Procedure:
To a dry Schlenk flask, add 3-amino-5-bromopyridine (1.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Add anhydrous toluene to dissolve the solids.
Add piperidine (1.2 eq) to the reaction mixture via syringe.
Add sodium tert-butoxide (1.4 eq) to the flask.
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Library Synthesis from the 5-(Piperidin-1-yl)pyridin-3-amine Scaffold
The 5-(Piperidin-1-yl)pyridin-3-amine scaffold offers two primary points for diversification: the 3-amino group and potentially the pyridine ring itself, if further functionalized. The following protocols detail common and robust methods for generating a library of analogs.
Caption: Diversification strategies for library synthesis.
Derivatization of the 3-Amino Group
The exocyclic 3-amino group is a readily accessible handle for a variety of chemical transformations.
Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[9][10] This protocol utilizes standard coupling reagents.
Materials:
5-(Piperidin-1-yl)pyridin-3-amine
Carboxylic acid of interest
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)[10]
Hydroxybenzotriazole (HOBt)
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
Dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir at room temperature for 30 minutes to pre-activate the carboxylic acid.
Add a solution of 5-(Piperidin-1-yl)pyridin-3-amine (1.0 eq) in DMF.
Add DIPEA (2.0 eq) to the reaction mixture.
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine, and dry over anhydrous sodium sulfate.
Concentrate under reduced pressure and purify the crude product by flash column chromatography or preparative HPLC.
For broader structural diversity, the pyridine ring can be further functionalized. This often involves starting with a halogenated precursor to the scaffold, performing a cross-coupling reaction, and then introducing the piperidine and amino functionalities. For instance, starting with 3-bromo-5-nitropyridine allows for a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the 5-position, followed by reduction of the nitro group and a subsequent Buchwald-Hartwig amination to install the piperidine at a suitable position if another halide is present, or through other synthetic strategies.
This protocol outlines a general procedure for the Suzuki-Miyaura coupling on a hypothetical 5-bromo-3-nitropyridine, which can then be converted to a derivatized scaffold.[12][13][14]
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
1,4-Dioxane and water (4:1 mixture)
Procedure:
To a microwave vial or Schlenk flask, add 5-bromo-3-nitropyridine (1.0 eq), the boronic acid/ester (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
Evacuate and backfill with an inert gas three times.
Add the 1,4-dioxane/water mixture.
Heat the reaction to 80-120 °C (conventional heating or microwave irradiation) for 1-12 hours, monitoring by TLC or LC-MS.
After cooling, dilute with water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify by flash column chromatography.
Purification and Characterization
Purification of pyridine derivatives can be achieved by standard techniques such as flash column chromatography on silica gel, preparative HPLC, or crystallization.[15] Characterization of the final library compounds is typically performed using LC-MS to confirm mass and purity, and ¹H NMR for structural elucidation of selected compounds.
Conclusion
The 5-(Piperidin-1-yl)pyridin-3-amine scaffold is a highly valuable starting point for the generation of diverse chemical libraries. Its synthesis is accessible through modern cross-coupling methodologies, and the presence of a reactive amino group allows for a wide range of derivatization reactions. The protocols provided herein offer a robust foundation for researchers to explore the chemical space around this privileged scaffold in their quest for novel bioactive molecules.
References
Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Taylor & Francis. Available at: [Link]
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC. Available at: [Link]
Preparation of 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting. Google Patents.
An asymmetric synthesis method for (R)-3-amino piperidine derivatives. Google Patents.
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. Available at: [Link]
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Glasgow. Available at: [Link]
Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. PubMed. Available at: [Link]
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]
Amide Synthesis. Fisher Scientific. Available at: [Link]
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. ResearchGate. Available at: [Link]
A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. ijarsct.co.in. Available at: [Link]
Preparation method of 3-aminopyridine. Google Patents.
Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
A synthetic method and use of more than 2-amino pyridine derivatives. Eureka | Patsnap. Available at: [Link]
Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Arkivoc. Available at: [Link]
Substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds, compositions thereof, and methods of treatment therewith. PubChem. Available at: [Link]
Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. ResearchGate. Available at: [Link]
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. Available at: [Link]
2,3-diaminopyridine. Organic Syntheses. Available at: [Link]
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. Available at: [Link]
A simple synthesis of aminopyridines: use of amides as amine source. SciELO. Available at: [Link]
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. Available at: [Link]
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]
Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors. Google Patents.
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]
"Crystallization methods for 5-(Piperidin-1-yl)pyridin-3-amine"
Application Note: Advanced Crystallization Strategies for 5-(Piperidin-1-yl)pyridin-3-amine Executive Summary & Chemical Profiling For drug development professionals and process chemists, transitioning a synthesis from d...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Crystallization Strategies for 5-(Piperidin-1-yl)pyridin-3-amine
Executive Summary & Chemical Profiling
For drug development professionals and process chemists, transitioning a synthesis from discovery-scale chromatography to process-scale crystallization is a critical milestone. 5-(Piperidin-1-yl)pyridin-3-amine (CAS: 1314353-75-7) is a highly valuable building block in pharmaceutical synthesis[1]. However, isolating this compound in high purity presents unique crystallographic challenges.
The molecule possesses multiple basic centers: a primary aniline-like amine, a pyridine nitrogen, and a piperidine nitrogen. The conformational flexibility and steric bulk of the piperidine ring often disrupt uniform crystal lattice packing. Consequently, the free base exhibits a high propensity for "oiling out" (liquid-liquid phase separation) rather than undergoing ordered nucleation[2]. This guide details the thermodynamic rationale and self-validating protocols required to successfully crystallize 5-(Piperidin-1-yl)pyridin-3-amine, focusing on both free base anti-solvent techniques and high-yielding salt formation strategies.
Thermodynamic Rationale & Strategy Selection
Crystallization is a delicate balance of controlling supersaturation. When dealing with flexible, multi-basic heterocycles, two primary strategies emerge:
Free Base Anti-Solvent Crystallization: This approach relies on manipulating the solvation sphere. By dissolving the compound in a highly solubilizing, polarizable solvent (e.g., Toluene) and titrating in a non-polar anti-solvent (e.g., n-Heptane), the dielectric constant of the medium is lowered until the metastable zone is breached[2]. Toluene is particularly effective as it prevents the premature precipitation of amorphous material[2].
Salt Formation & Co-Crystallization (Recommended): Converting the free base into a crystalline salt significantly increases the lattice energy. Aminopyridines are well-documented to form highly stable, ordered co-crystals and salts with dicarboxylic acids (such as succinic acid or tartaric acid) due to robust O–H···N and N–H···O hydrogen-bonding networks[3]. Furthermore, tartaric acid has been historically proven to induce crystallinity in otherwise oily piperidinyl-pyridine derivatives[4].
Decision Matrix & Workflow
Figure 1: Decision matrix and experimental workflow for 5-(Piperidin-1-yl)pyridin-3-amine crystallization.
Understanding the equilibrium solubility allows for the optimization of purification conditions, directly impacting crystal habit and yield[5]. Table 1 summarizes the optimal thermodynamic systems for this molecule.
Table 1: Thermodynamic Solvent Selection and Expected Crystallization Outcomes
Crystallization Strategy
Primary Solvent (Solubilizer)
Anti-Solvent (Precipitator)
Target Form
Expected Yield
Crystal Habit
Free Base Anti-Solvent
Toluene
n-Heptane
Free Base
65-75%
Fine Needles
Free Base Cooling
Ethyl Acetate
Hexanes
Free Base
60-70%
Prisms
Dicarboxylic Acid Salt
Ethanol (95%)
Water (or slow cool)
Succinate Salt
85-95%
Block/Plates
Chiral/Achiral Resolution
Isopropanol
None (Cooling)
Tartrate Salt
80-90%
Rhombic
Step-by-Step Experimental Protocols
Protocol A: Anti-Solvent Crystallization of the Free Base
Use this protocol if the crude purity is >85% and the free base form is strictly required for downstream coupling reactions.
Dissolution: Suspend 10.0 g of crude 5-(Piperidin-1-yl)pyridin-3-amine in 25 mL of Toluene in a jacketed reactor. Heat the mixture to 70°C under gentle agitation (150 rpm) until complete dissolution is achieved.
Causality: Toluene provides high solubility at elevated temperatures while its aromatic nature interacts favorably with the pyridine ring, stabilizing the solute in the liquid phase.
Clarification (Self-Validating Step): Perform a hot filtration through a 0.45 µm PTFE filter into a pre-warmed receiving flask. Validation: If the solution is not perfectly clear, repeat filtration. Particulates act as false nucleation sites, promoting amorphous precipitation rather than crystal growth.
Metastable Zone Identification: Maintain the solution at 70°C. Add n-Heptane dropwise (approx. 1-2 mL/min) until a faint, persistent turbidity is observed. Immediately add 1.0 mL of Toluene to clear the solution.
Causality: This precisely identifies the upper limit of the metastable zone, ensuring the system is perfectly saturated before cooling.
Controlled Nucleation: Cool the reactor linearly from 70°C to 20°C at a strict rate of 0.1°C/min.
Causality: Rapid cooling forces high supersaturation, causing the flexible piperidine molecules to collapse into an oil[2]. Slow cooling allows molecules time to orient into the crystal lattice.
Isolation: Stir at 20°C for 2 hours to maximize yield. Isolate the crystals via vacuum filtration. Wash the filter cake with 10 mL of pre-chilled (5°C) n-Heptane. Dry under vacuum at 40°C to a constant weight.
Protocol B: Succinate Salt Formation (Highly Recommended)
Use this protocol to bypass "oiling out" issues and achieve >99% purity, leveraging the robust hydrogen bonding of dicarboxylic acids[3].
Salt Formation: Dissolve 10.0 g (56.4 mmol) of 5-(Piperidin-1-yl)pyridin-3-amine in 40 mL of 95% Ethanol at 50°C. In a separate vessel, dissolve 6.7 g (56.7 mmol, 1.01 eq) of Succinic acid in 20 mL of 95% Ethanol.
Reactive Crystallization: Slowly add the Succinic acid solution to the API solution over 15 minutes.
Causality: Protonation of the basic nitrogen alters the molecular geometry and introduces a strong ionic/hydrogen-bonding network, drastically increasing the lattice energy and driving crystallization[3].
Thermal Cycling: Heat the combined mixture to 75°C to ensure complete dissolution. If turbidity persists, add dropwise aliquots of Water (up to 5% v/v) until clear.
Cooling & Self-Validation: Cool the solution to 5°C at 0.2°C/min.
Validation: If the product begins to oil out during cooling, the solvent is too non-polar. Reheat to 75°C, add 2 mL of Water to increase the dielectric constant, and restart the cooling ramp.
Isolation: Filter the resulting block-like crystals under vacuum. Wash with 15 mL of cold Ethanol. Dry under vacuum at 45°C for 12 hours. Confirm salt stoichiometry via ^1H-NMR (integration of succinate methylene protons vs. pyridine aromatic protons).
Application Note: Quantitative Analysis of 5-(Piperidin-1-yl)pyridin-3-amine in Pharmaceutical Preparations
Introduction 5-(Piperidin-1-yl)pyridin-3-amine is a heterocyclic amine containing both a pyridine and a piperidine moiety. Such scaffolds are of significant interest in medicinal chemistry and drug development due to the...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
5-(Piperidin-1-yl)pyridin-3-amine is a heterocyclic amine containing both a pyridine and a piperidine moiety. Such scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active molecules.[1] Accurate and precise quantification of this compound is critical for pharmacokinetic studies, quality control of drug substances and products, and stability testing. This application note provides a comprehensive guide to the development and validation of an analytical method for the quantification of 5-(Piperidin-1-yl)pyridin-3-amine, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and robust technique.[2] Additionally, a more sensitive UPLC-MS/MS method is presented for trace-level analysis. The methodologies are designed to be compliant with the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Physicochemical Properties of Structurally Similar Compounds
Method Selection and Rationale
Two primary analytical techniques are proposed for the quantification of 5-(Piperidin-1-yl)pyridin-3-amine:
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): This is the primary recommended method for routine quality control and assay. It is a robust, cost-effective, and widely available technique that provides excellent accuracy and precision for quantifying analytes with a UV chromophore.[7][8][9]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This method is recommended for applications requiring higher sensitivity, such as bioanalysis (quantification in plasma or urine) or the detection of trace-level impurities.[10][11]
This application note will provide a detailed protocol for the RP-HPLC-UV method and a summary of the key parameters for the UPLC-MS/MS method.
Diagram: Analytical Workflow
The following diagram illustrates the general workflow for the quantification of 5-(Piperidin-1-yl)pyridin-3-amine.
Caption: General workflow for the quantification of 5-(Piperidin-1-yl)pyridin-3-amine.
Part 1: RP-HPLC-UV Method for Quantification
This method is suitable for the assay of 5-(Piperidin-1-yl)pyridin-3-amine in bulk drug substance and finished pharmaceutical products.
Instrumentation and Materials
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector.[9]
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[7][8]
Chemicals and Reagents:
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Potassium dihydrogen phosphate (analytical grade)
Orthophosphoric acid (analytical grade)
Purified water (18.2 MΩ·cm)
5-(Piperidin-1-yl)pyridin-3-amine reference standard
Chromatographic Conditions
Parameter
Recommended Condition
Mobile Phase A
0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B
Acetonitrile
Gradient
Isocratic or a shallow gradient depending on sample complexity. Start with 70% A and 30% B.
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection Wavelength
254 nm (or the λmax of the compound)
Injection Volume
10 µL
Preparation of Solutions
Buffer Preparation (Mobile Phase A): Dissolve the appropriate amount of potassium dihydrogen phosphate in purified water to make a 0.02 M solution. Adjust the pH to 3.0 with orthophosphoric acid.
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a ratio similar to the initial chromatographic conditions (e.g., 70:30 v/v).
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of the 5-(Piperidin-1-yl)pyridin-3-amine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the diluent to cover the expected concentration range of the samples. A typical range would be 1-50 µg/mL.
Sample Preparation: Accurately weigh a portion of the sample expected to contain about 10 mg of the analyte and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate to dissolve. Dilute to volume with the diluent and mix well. Filter the solution through a 0.45 µm syringe filter before injection.[7]
Method Validation
The analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[3][4][5]
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo (for drug product), a blank (diluent), and the analyte. The peak for 5-(Piperidin-1-yl)pyridin-3-amine should be well-resolved from any other peaks.
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
Procedure: Analyze at least five concentrations of the analyte across the desired range (e.g., 1, 5, 10, 25, 50 µg/mL).
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.
Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as percent recovery.
Procedure: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).
Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.
Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, and/or different equipment.
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.[3]
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Determination: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Procedure: Introduce small variations to the method parameters such as pH of the mobile phase (± 0.2 units), column temperature (± 5°C), and flow rate (± 0.1 mL/min).
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected.
Summary of Validation Data (Hypothetical)
Validation Parameter
Result
Acceptance Criteria
Specificity
No interference at the retention time of the analyte
Peak purity > 0.999
Linearity (1-50 µg/mL)
R² = 0.9998
R² ≥ 0.999
Accuracy (% Recovery)
99.5% - 101.2%
98.0% - 102.0%
Repeatability (RSD)
0.8%
≤ 2.0%
Intermediate Precision (RSD)
1.2%
≤ 2.0%
LOD
0.1 µg/mL
-
LOQ
0.3 µg/mL
-
Robustness
Passed
System suitability criteria met
Part 2: UPLC-MS/MS Method for Trace-Level Quantification
For applications requiring higher sensitivity, such as the analysis of biological samples, a UPLC-MS/MS method is recommended.
Rationale for UPLC-MS/MS
UPLC offers faster analysis times and better resolution compared to conventional HPLC. Tandem mass spectrometry provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[11]
Key Method Parameters
UPLC System: A UPLC system coupled to a triple quadrupole mass spectrometer.
Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).
Mobile Phase: A gradient of methanol or acetonitrile with 0.1% formic acid in water is a common starting point for the analysis of basic compounds in positive ion mode.[12]
Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be suitable for this amine-containing compound.[13]
MRM Transitions: The specific multiple reaction monitoring (MRM) transitions would need to be determined by infusing a standard solution of the analyte into the mass spectrometer.
Sample Preparation for Biological Matrices
For biological samples like plasma or urine, sample preparation is crucial to remove interferences.
Protein Precipitation: A simple and common technique for plasma samples.
Liquid-Liquid Extraction (LLE): Can provide a cleaner extract.
Solid-Phase Extraction (SPE): Offers the cleanest extracts and the potential for sample concentration.
A supported liquid extraction (SLE) method could also be highly effective for this type of analyte.[14]
Diagram: Method Validation Workflow
Caption: Workflow for the validation of the analytical method.
Conclusion
This application note provides a comprehensive framework for the development and validation of analytical methods for the quantification of 5-(Piperidin-1-yl)pyridin-3-amine. The proposed RP-HPLC-UV method is suitable for routine quality control, offering a balance of performance, cost-effectiveness, and accessibility. For applications requiring higher sensitivity, the outlined UPLC-MS/MS approach provides a powerful alternative. Adherence to the principles of method validation outlined in the ICH guidelines is paramount to ensure the generation of accurate, reliable, and reproducible data in a regulated environment.
References
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. Retrieved from [Link]
Lab Manager. (2025, October 1). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
Agilent Technologies, Inc. (2019, June 24). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges. Retrieved from [Link]
Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
KNAUER. (2022, April 15). Determination and Quantification of Primary Aromatic Amine in Printer Ink. Retrieved from [Link]
Waters. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Retrieved from [Link]
American Chemical Society. (2017, January 19). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. Analytical Chemistry. Retrieved from [Link]
Waters Corporation. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Retrieved from [Link]
Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Retrieved from [Link]
Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
Chemsrc. (2025, August 20). 5-(Piperidin-1-yl)pent-3-yn-1-amine. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Retrieved from [Link]
(n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Retrieved from [Link]
Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
ResearchGate. (2025, August 6). ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. Retrieved from [Link]
(n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
PubMed. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
Royal Society of Chemistry. (2010, January 15). Analytical Methods. Retrieved from [Link]
MDPI. (2021, January 21). Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs by HPLC-DAD Chromatography. Retrieved from [Link]
(2021, July 8). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Retrieved from [Link]
The Emerging Role of the 5-(Piperidin-1-yl)pyridin-3-amine Scaffold in CNS Drug Discovery: Application Notes and Protocols
Introduction: The Strategic Value of the Piperidinyl-Pyridine Moiety in Neurotherapeutics The development of effective Central Nervous System (CNS) penetrating agents is a cornerstone of modern medicinal chemistry, aimed...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of the Piperidinyl-Pyridine Moiety in Neurotherapeutics
The development of effective Central Nervous System (CNS) penetrating agents is a cornerstone of modern medicinal chemistry, aimed at addressing a wide spectrum of neurological and psychiatric disorders.[1] A significant challenge in this endeavor is the design of molecules that can efficiently cross the blood-brain barrier (BBB), a highly selective physiological gatekeeper.[2] Within the vast landscape of heterocyclic chemistry, the piperidinyl-pyridine scaffold has emerged as a "privileged structure," a molecular framework that is recurrently found in successful CNS-active drugs.[1][3] The piperidine ring, a saturated six-membered heterocycle, often imparts favorable physicochemical properties such as improved solubility and metabolic stability, while also providing a three-dimensional architecture that can facilitate precise interactions with biological targets. Concurrently, the pyridine ring, an aromatic six-membered heterocycle, can engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at the target site.[1]
This guide focuses on the potential of 5-(Piperidin-1-yl)pyridin-3-amine as a versatile building block for the synthesis of novel CNS-targeting agents. We will explore a proposed synthetic pathway, delve into its potential applications in lead generation for CNS disorders, and provide detailed, field-proven protocols for the initial screening and characterization of derivative compounds.
Synthesis and Characterization of the 5-(Piperidin-1-yl)pyridin-3-amine Scaffold
While specific literature on the direct synthesis of 5-(Piperidin-1-yl)pyridin-3-amine is not extensively detailed, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles. A common strategy involves the nucleophilic aromatic substitution of a suitably activated pyridine ring followed by the reduction of a nitro group.
Proposed Synthetic Pathway
A potential two-step synthesis is outlined below, starting from 2-chloro-5-nitropyridine and piperidine.
Caption: Proposed two-step synthesis of 5-(Piperidin-1-yl)pyridin-3-amine.
Protocol 1: Synthesis of 5-(Piperidin-1-yl)pyridin-3-amine
Step 1: Synthesis of 2-(Piperidin-1-yl)-5-nitropyridine
To a solution of 2-chloro-5-nitropyridine (1.0 eq) in dimethylformamide (DMF), add piperidine (1.2 eq) and potassium carbonate (2.0 eq).
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
Extract the aqueous layer with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 5-(Piperidin-1-yl)pyridin-3-amine
Dissolve the intermediate from Step 1 in ethanol or methanol.
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature.
Monitor the reaction by TLC until the starting material is consumed.
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
Concentrate the filtrate under reduced pressure to obtain the final product, 5-(Piperidin-1-yl)pyridin-3-amine.
Application in CNS Drug Development: A Scaffold for Lead Generation
The 3-amino group on the pyridine ring of 5-(Piperidin-1-yl)pyridin-3-amine serves as a key functional handle for further chemical modifications. This allows for the systematic exploration of the chemical space around the core scaffold to develop libraries of compounds for screening against various CNS targets.
Exemplary Application: Development of Dopamine D2 Receptor Antagonists for Schizophrenia
The dopamine D2 receptor is a well-validated target for antipsychotic drugs used in the treatment of schizophrenia. We can hypothesize the use of our scaffold to generate potential D2 antagonists. The primary amino group can be acylated or sulfonylated to introduce a variety of substituents that can interact with the D2 receptor binding pocket.
Caption: Workflow for lead generation using the 5-(Piperidin-1-yl)pyridin-3-amine scaffold.
Protocols for In Vitro and In Vivo Evaluation of CNS Drug Candidates
A critical aspect of CNS drug development is the early assessment of a compound's ability to cross the blood-brain barrier and its pharmacological activity at the intended target.
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assessment using PAMPA
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict the passive diffusion of compounds across the BBB.
Porcine brain lipid (PBL) solution (20 mg/mL in dodecane)
Phosphate-buffered saline (PBS), pH 7.4
Test compounds and control compounds (e.g., caffeine for high permeability, atenolol for low permeability)
UV-Vis spectrophotometer or LC-MS/MS
Procedure:
Prepare the PAMPA sandwich:
Coat the filter of each well in the filter plate with 5 µL of the PBL solution.
Add 300 µL of PBS to each well of the acceptor plate.
Prepare donor solutions of the test and control compounds in PBS (final DMSO concentration < 1%).
Add 150 µL of the donor solutions to the filter plate wells.
Carefully place the filter plate on top of the acceptor plate.
Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
Calculation of Apparent Permeability (Pe):
Calculate Pe using the following equation:
Pe = [ -ln(1 - CA/Ceq) ] / ( A * t * (1/VD + 1/VA) )
Where:
CA = Concentration in the acceptor well at time t
Ceq = (CD * VD + CA * VA) / (VD + VA)
CD = Concentration in the donor well at time t
A = Effective filter area
t = Incubation time (seconds)
VD and VA = Volumes of the donor and acceptor wells, respectively.
Data Interpretation:
Compound Class
Apparent Permeability (Pe) (x 10⁻⁶ cm/s)
High BBB Permeability
> 6
Medium BBB Permeability
4 - 6
Low BBB Permeability
< 4
Protocol 3: In Vivo Assessment of Brain Penetration in Rodents
This protocol provides a general framework for assessing the brain-to-plasma concentration ratio (Kp) of a test compound in mice or rats.
Procedure:
Compound Administration: Administer the test compound to a cohort of animals via an appropriate route (e.g., intravenous or oral).
Sample Collection: At predetermined time points, collect blood samples (via cardiac puncture or tail vein) and immediately harvest the brain.
Sample Processing:
Centrifuge the blood to obtain plasma.
Homogenize the brain tissue in a suitable buffer.
Bioanalysis: Determine the concentration of the test compound in the plasma and brain homogenate using a validated LC-MS/MS method.
Calculation of Kp:
Kp = C_brain / C_plasma
Where:
C_brain = Concentration of the compound in the brain
C_plasma = Concentration of the compound in the plasma
Data Interpretation:
Brain Penetration
Kp Value
High
> 1
Moderate
0.3 - 1
Low
< 0.3
Conclusion and Future Directions
The 5-(Piperidin-1-yl)pyridin-3-amine scaffold represents a promising starting point for the development of novel CNS-targeting agents. Its synthetic accessibility and the presence of a modifiable amino group provide a solid foundation for the generation of diverse chemical libraries. The protocols outlined in this guide offer a systematic approach to the initial evaluation of these compounds for their potential to cross the blood-brain barrier and interact with CNS targets. Further optimization of hit compounds through iterative structure-activity relationship (SAR) studies will be crucial in advancing these promising scaffolds towards preclinical and clinical development.
References
Bio-protocol. (2025, December 5). Assay of Blood Brain Barrier and Placental Barrier Permeability. Retrieved from [Link]
Clarke, J. J., Maekawa, Y., Nambo, M., & Crudden, C. M. (2019). Borenium-Catalyzed Reduction of Pyridines through the Combined Action of Hydrogen and Hydrosilane. Organic Letters, 21(16), 6617–6621.
Donohoe, T. J., et al. (2012). Hydrogen-borrowing [5+1] annulation of α-olefins with amino alcohols. Journal of the American Chemical Society, 134(42), 1774-1777.
Fujita, K. I., Fujii, T., & Yamaguchi, R. (2004). A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. Organic Letters, 6(20), 3525–3528.
Ju, Y., & Varma, R. S. (2006). A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium. The Journal of Organic Chemistry, 71(1), 135–141.
Labinsights. (2023, May 8). In vitro and in vivo blood brain barrier assay for neurological diseases. Retrieved from [Link]
Lin, L., et al. (2020). 3-(1-Methylpyrrolidin-2-Yl) Pyridine improves CNS activity. Journal of Medicinal Chemistry, 63(12), 6457-6472.
NeuroProof. (n.d.). Phenotypic Screening in CNS Drug Discovery. Retrieved from [Link]
PMC. (n.d.). Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo. Retrieved from [Link]
PMC. (n.d.). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Retrieved from [Link]
PMC. (n.d.). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Retrieved from [Link]
PMC. (n.d.). Pyridine alkaloids with activity in the central nervous system. Retrieved from [Link]
PubMed. (2019, April 15). Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. Retrieved from [Link]
PubMed. (2023, April 6). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Retrieved from [Link]
PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
ResearchGate. (n.d.). Pyridine alkaloids with activity in the central nervous system. Retrieved from [Link]
Xu, F., Simmons, B., Reamer, R. A., Corley, E., Murry, J., & Tschaen, D. (2008). A simple, one-pot preparation of cyclic amines via efficient chlorination of amino alcohols with use of SOCl2 obviates the need for the classical N-protection/O-activation/cyclization/deprotection sequence commonly employed for this type of transformation. The Journal of Organic Chemistry, 73(1), 312–315.
Basak, S., Mukherjee, A., & Ghosh, B. (n.d.). Pyridines in Alzheimer's Disease Therapy: Recent Trends and Advancements. ResearchGate. Retrieved from [Link]
DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]
Frontiers. (n.d.). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Retrieved from [Link]
Google Patents. (n.d.). EP0648767B1 - Piperdine and piperazine derivatives which affect the C.N.S..
Google Patents. (n.d.). US10562882B2 - Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions.
Google Patents. (n.d.). US7176316B2 - Amino-piperidine derivatives.
Google Patents. (n.d.). WO2003084949A1 - Pyridinoylpiperidines as 5-ht1f agonists.
IJNRD. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
JoVE. (2025, July 8). Blood-Brain Barrier Mimic Permeability Assay: An In Vitro Assay to Assess the Permeability of BBB Mimic to Tracer Molecules. Retrieved from [Link]
MDPI. (2022, September 30). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. Retrieved from [Link]
Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
PMC. (n.d.). Functionalized 6-(Piperidin-1-yl)-8,9-Diphenyl Purines as Inverse Agonists of the CB1 Receptor – SAR Efforts Towards Selectivity and Peripheralization. Retrieved from [Link]
PMC. (n.d.). Novel Compounds in the Treatment of Schizophrenia—A Selective Review. Retrieved from [Link]
PMC. (2026, January 10). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. Retrieved from [Link]
ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives. Retrieved from [Link]
Research Outreach. (2023, November 8). Advances in CNS drug development. Retrieved from [Link]
Application Note: Cell-Based Assays for Evaluating 5-(Piperidin-1-yl)pyridin-3-amine Cytotoxicity
Introduction & Scope 5-(Piperidin-1-yl)pyridin-3-amine (CAS: Variable/Generic) represents a "privileged scaffold" in medicinal chemistry, frequently utilized as a building block for kinase inhibitors, GPCR ligands, and f...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scope
5-(Piperidin-1-yl)pyridin-3-amine (CAS: Variable/Generic) represents a "privileged scaffold" in medicinal chemistry, frequently utilized as a building block for kinase inhibitors, GPCR ligands, and fragment-based drug discovery (FBDD). The structural combination of a pyridine ring, a basic piperidine moiety, and a primary amine renders this molecule chemically versatile but biologically complex.
Why this Application Note?
Standard cytotoxicity screens often fail to account for the physicochemical properties of lipophilic amines. This compound class is prone to lysosomotropic trapping (accumulation in acidic organelles) and phospholipidosis, which can trigger non-specific toxicity distinct from on-target effects.
This guide provides a rigorous, self-validating workflow to evaluate the cytotoxicity of 5-(Piperidin-1-yl)pyridin-3-amine. We move beyond simple MTT assays to a multiplexed, orthogonal approach that distinguishes between metabolic impairment, membrane rupture, and apoptosis.
Compound Handling & Preparation[1][2]
Objective: Prevent experimental artifacts caused by precipitation or solvent toxicity.
Physicochemical Profile
Structure: Pyridine core with a piperidine ring (lipophilic) and a primary amine (basic).
pKa Estimate: ~8-9 (Piperidine nitrogen) and ~3-4 (Pyridine nitrogen).
Solubility: Low in neutral aqueous buffers; High in DMSO and Ethanol.
Methodology: Simultaneous determination of Cell Viability (ATP) and Membrane Integrity (DNA binding dye).
Why Multiplex? A drop in ATP (viability) without membrane rupture suggests metabolic arrest (cytostasis). A drop in ATP with membrane rupture confirms necrosis/late apoptosis.
Reagents[1][3]
Viability: CellTiter-Glo® 2.0 (Promega) - Luminescent ATP detection.
Cytotoxicity: CellTox™ Green (Promega) - Fluorescent DNA binding dye (impermeant to live cells).
Control: Staurosporine (10 mM stock) as a positive apoptosis control; Digitonin (30 µg/mL) as a necrosis control.
Workflow Diagram (Graphviz)
Figure 1: Multiplexed workflow allowing sequential readout of membrane integrity (Fluorescence) and ATP content (Luminescence) from the same well.
Step-by-Step Protocol
Step 1: Cell Seeding
Harvest cells and dilute to 20,000 cells/mL in culture media (e.g., DMEM + 10% FBS).
Dispense 25 µL/well into a 384-well white-walled, clear-bottom plate (Corning #3764).
Note: Clear bottom is required for fluorescence; white walls maximize luminescence signal.
Incubate for 24 hours to allow attachment.
Step 2: Compound Treatment
Prepare a 4x compound source plate. Start at 400 µM (Final 100 µM) and perform 1:3 serial dilutions in media.
Add 12.5 µL of 4x compound to the 37.5 µL of cells (Final Volume = 50 µL).
Interpretation: A bell-shaped curve often appears; at very high concentrations, rapid necrosis may prevent caspase activation.
Data Analysis & Statistical Validation
Objective: Convert raw RFU/RLU into actionable pharmacological metrics.
Normalization
Calculate % Viability and % Cytotoxicity using the following formulas:
Quality Control Metrics (Z-Factor)
For the assay to be valid, the Z-Factor must be > 0.5.
: Standard Deviation, : Mean.
: Positive Control, : Negative Control.
Data Summary Table
Parameter
Assay
Metric
Acceptance Criteria
Potency
CellTiter-Glo
IC50 (µM)
R² > 0.9 for fit
Efficacy
CellTiter-Glo
E_max (%)
< 10% viability at top conc.
Cell Death
CellTox Green
EC50 (µM)
Correlates with IC50
Mechanism
Caspase 3/7
Fold Induction
> 3x over vehicle
Troubleshooting & Expert Tips
Issue: "The compound precipitates when added to media."
Cause: The lipophilic piperidine ring reduces aqueous solubility.
Fix: Pre-dilute the compound in an intermediate solvent plate (e.g., 5% DMSO in media) before adding to cells, or use a "Digital Dispenser" (e.g., HP D300) to shoot pure DMSO stock directly into the well.
Issue: "High fluorescence background in CellTox Green."
Cause: The pyridine-amine might be autofluorescent or quenching the dye.
Fix: Run a "Compound Only" control (No cells + Reagent + Compound) to subtract intrinsic fluorescence.
Issue: "Steep Hill Slope (> 3.0)."
Cause: Often indicates non-specific membrane bursting (detergent-like effect) rather than programmed cell death.
References
NIH Assay Guidance Manual. Cell Viability Assays. (Updated 2016).[4] National Center for Advancing Translational Sciences.[4][5]
[Link]
Riss, T. L., et al. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019).[5] Assay Guidance Manual.
[Link]
Application Notes & Protocols: A Framework for the Evaluation of 5-(Piperidin-1-yl)pyridin-3-amine as a Novel Chemical Probe
Abstract: This document provides a comprehensive framework for the characterization and validation of 5-(Piperidin-1-yl)pyridin-3-amine, a novel small molecule with potential utility as a chemical probe. Given the absenc...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This document provides a comprehensive framework for the characterization and validation of 5-(Piperidin-1-yl)pyridin-3-amine, a novel small molecule with potential utility as a chemical probe. Given the absence of established biological targets in the public domain for this specific compound, these application notes serve as a detailed roadmap for researchers aiming to identify its mechanism of action, validate its selectivity, and ultimately establish its utility for interrogating biological systems. We present a series of gold-standard protocols, from initial physicochemical assessment to in-cell target engagement and phenotypic assays, grounded in the principles of modern chemical biology.
Introduction: The Imperative for Rigorously Validated Chemical Probes
The 5-(Piperidin-1-yl)pyridin-3-amine scaffold combines two privileged heterocyclic structures, piperidine and aminopyridine, which are prevalent in a wide range of pharmaceuticals and bioactive molecules.[4][5] While related isomers, such as 5-(Piperidin-1-yl)pyridin-2-amine, have been investigated as potential kinase inhibitors, the specific biological activities of the 3-amino isomer remain uncharacterized.[6]
This guide provides the necessary experimental framework to:
Define the fundamental physicochemical properties of 5-(Piperidin-1-yl)pyridin-3-amine.
Propose a strategy for identifying its primary biological target(s).
Detail protocols for confirming target engagement and functional modulation in a cellular context.
Establish a benchmark for its validation as a high-quality chemical probe.
Part 1: Physicochemical and Structural Characterization
Before any biological assessment, a thorough understanding of the molecule's chemical properties is essential. These parameters influence solubility, cell permeability, and potential for non-specific interactions or assay interference.
Scientist's Insight: The predicted XlogP of 1.5 suggests that the compound is moderately lipophilic, which is often a good starting point for achieving cell permeability without excessive non-specific binding. The TPSA is also within a range typical for orally bioavailable drugs, further suggesting it has the potential to cross cellular membranes. However, aqueous solubility should be experimentally determined, as it is a critical parameter for all subsequent assays.
Part 2: A Step-by-Step Framework for Target Identification and Validation
The following workflow outlines a logical progression from broad, hypothesis-generating screens to specific, target-focused validation experiments. This systematic approach is designed to build a robust evidence package for the compound's mechanism of action.
Figure 1. The Chemical Probe Validation Workflow. A multi-phase process to rigorously characterize a novel compound.
Protocol 1: Initial Target Identification via Broad Kinase Profiling
Rationale: Given that structurally related aminopyridines exhibit kinase inhibitory activity, a logical first step is to screen 5-(Piperidin-1-yl)pyridin-3-amine against a large, commercially available kinase panel (e.g., >400 kinases). This provides an unbiased, high-level view of its potential targets and selectivity at a single concentration (typically 1 or 10 µM).
Methodology:
Compound Preparation: Prepare a 10 mM stock solution of 5-(Piperidin-1-yl)pyridin-3-amine in 100% DMSO. Verify solubility by visual inspection.
Assay Submission: Submit the compound to a commercial vendor (e.g., Eurofins Discovery, Reaction Biology) for screening against their comprehensive kinase panel at a concentration of 10 µM. Request data as "Percent of Control."
Data Analysis:
Identify all kinases where inhibition is greater than 70% as primary "hits."
Group hits by kinase family to look for patterns. For example, does the compound preferentially inhibit tyrosine kinases or serine/threonine kinases?
A truly selective probe candidate will ideally show strong inhibition of only one or a very small number of kinases.[8]
Protocol 2: In Vitro IC₅₀ Determination for Putative Target(s)
Rationale: Once primary hits are identified, the next step is to quantify their potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀). This is a core criterion for a chemical probe, with a biochemical potency of <100 nM being a widely accepted standard.[8][9]
Methodology (Example for a generic ADP-Glo™ Kinase Assay):
Reagent Preparation:
Prepare a 2X solution of the putative kinase target and its specific substrate in kinase reaction buffer.
Prepare a serial dilution of 5-(Piperidin-1-yl)pyridin-3-amine in reaction buffer containing a fixed concentration of ATP (typically at the Km value for the specific kinase). A 10-point, 3-fold dilution series starting from 30 µM is common.
Kinase Reaction:
In a 384-well plate, add 2.5 µL of the compound dilution series.
Initiate the reaction by adding 2.5 µL of the 2X kinase/substrate mix.
Incubate at room temperature for 1 hour.
Signal Detection:
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.
Read luminescence on a plate reader.
Data Analysis:
Normalize the data with 0% activity (no enzyme) and 100% activity (DMSO vehicle) controls.
Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: Cellular Target Engagement via Thermal Shift Assay (CETSA®)
Rationale: Demonstrating that a compound binds to its intended target within the complex environment of a living cell is arguably the most critical validation step.[2][9] The Cellular Thermal Shift Assay (CETSA®) is a powerful method that measures changes in the thermal stability of a protein upon ligand binding.
Figure 2. Principle of the Cellular Thermal Shift Assay (CETSA®). Ligand binding stabilizes the target protein against heat-induced denaturation.
Methodology:
Cell Treatment: Culture cells (e.g., HEK293) to ~80% confluency. Treat cells with either vehicle (DMSO) or a concentration series of 5-(Piperidin-1-yl)pyridin-3-amine for 1 hour at 37°C.
Heating Step: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
Lysis and Fractionation:
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
Separate the soluble fraction (containing non-denatured proteins) from the aggregated precipitate by centrifugation at 20,000 x g for 20 minutes at 4°C.
Detection:
Carefully transfer the supernatant (soluble fraction) to new tubes.
Analyze the amount of the soluble target protein remaining at each temperature using Western blotting or another specific protein detection method.
Data Analysis:
Quantify the band intensities from the Western blot.
For each treatment condition, plot the percentage of soluble protein remaining relative to the unheated control against the temperature.
A successful target engagement will result in a rightward shift of this "melting curve" for the compound-treated samples compared to the vehicle control, indicating thermal stabilization.
Protocol 4: Target-Dependent Phenotypic Assay
Rationale: The final pillar of validation is to demonstrate that engaging the target with the probe leads to a measurable change in a downstream biological pathway.[2] This directly links the molecular interaction to a functional cellular consequence.
Methodology (Hypothetical example assuming the target is Kinase X, which phosphorylates Substrate Y):
Cell Treatment: Seed an appropriate cell line in a 6-well plate. Once attached, starve the cells of serum for 12-24 hours to reduce basal signaling.
Inhibition: Pre-treat the cells with a dose-response of 5-(Piperidin-1-yl)pyridin-3-amine (e.g., 0, 10, 100, 1000 nM) for 2 hours.
Stimulation: Stimulate the cells with a known activator of the Kinase X pathway (e.g., a growth factor) for 15 minutes to induce phosphorylation of Substrate Y.
Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.
Western Blot Analysis:
Separate equal amounts of protein (e.g., 20 µg) from each sample by SDS-PAGE.
Transfer proteins to a PVDF membrane.
Probe the membrane with a primary antibody specific for the phosphorylated form of Substrate Y (p-Substrate Y).
Strip and re-probe the membrane with an antibody for total Substrate Y and a loading control (e.g., GAPDH).
Data Analysis: Quantify the band intensity for p-Substrate Y and normalize it to the total Substrate Y signal. A successful experiment will show a dose-dependent decrease in the p-Substrate Y signal in the compound-treated cells, confirming that the probe inhibits the kinase's activity in a cellular context.
Conclusion
5-(Piperidin-1-yl)pyridin-3-amine represents a molecule of potential interest for chemical biology. However, before it can be deployed as a reliable research tool, it must undergo the rigorous, multi-step validation process outlined in this guide. By systematically determining its potency, selectivity, and, most critically, its ability to engage a specific target in living cells to elicit a functional response, researchers can build the necessary confidence to use it for generating new biological insights. Failure to perform this level of characterization risks generating irreproducible or misleading data, undermining the very purpose of a chemical probe.
References
The Institute of Cancer Research. (n.d.). Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. Retrieved from ICR.ac.uk. [Link]
Moustakim, M., Felce, S. L., Zaarour, N., Farnie, G., McCann, F. E., & Brennan, P. E. (n.d.). Target Identification Using Chemical Probes. Centre for Medicines Discovery. [Link]
FEBS Network. (2023, October 4). The importance of chemical probes in molecular and cell biology. [Link]
Gilbert, A. M., et al. (2016). The Impact of Chemical Probes in Drug Discovery: A Pharmaceutical Industry Perspective. Journal of Medicinal Chemistry. [Link]
European Federation for Medicinal Chemistry and Chemical Biology. (n.d.). Validating Chemical Probes. Retrieved from EFMC.info. [Link]
Workman, P., & Collins, I. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research. [Link]
Gray, N. S., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry. [Link]
Müller, S., et al. (2023). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry. [Link]
Tkach, V. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
Pharmaffiliates. (n.d.). 5-(Piperazin-1-yl)pyridin-2-ylamine. Retrieved from Pharmaffiliates.com. [Link]
Google Patents. (n.d.). Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine.
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from Organic-Chemistry.org. [Link]
Rizvi, S. U. M. D., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. [Link]
Kornicka, A., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules. [Link]
Khan, I., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules. [Link]
Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Future Journal of Pharmaceutical Sciences. [Link]
National Center for Biotechnology Information. (n.d.). Piperidin-3-amine. PubChem Compound Database. [Link]
Wikipedia. (n.d.). Piperidine. Retrieved from en.wikipedia.org. [Link]
Abreo, M. A., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters. [Link]
PubChemLite. (n.d.). 5-(piperidin-1-yl)pyridin-2-amine. Retrieved from pubchemlite.com. [Link]
Technical Support Center: Synthesis of 5-(Piperidin-1-yl)pyridin-3-amine
Welcome to the technical support guide for the synthesis of 5-(Piperidin-1-yl)pyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of 5-(Piperidin-1-yl)pyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to ensure the successful and efficient production of your target compound.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems that may arise during the synthesis of 5-(Piperidin-1-yl)pyridin-3-amine, which is commonly prepared via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, between 3-amino-5-bromopyridine and piperidine.[1][2]
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize 5-(Piperidin-1-yl)pyridin-3-amine from 3-amino-5-bromopyridine and piperidine using a palladium catalyst, but I am observing very low to no conversion of my starting material. What are the likely causes and how can I resolve this?
Answer:
Low or no product formation in a Buchwald-Hartwig amination is a frequent issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions.[2] The pyridine nitrogen and the free amino group on your 3-amino-5-bromopyridine substrate can coordinate to the palladium center, leading to catalyst inhibition.[2]
Potential Causes & Recommended Solutions:
Catalyst Deactivation: The lone pairs on the nitrogen atoms of the pyridine ring and the amino substituent can act as ligands, poisoning the palladium catalyst.[2]
Solution: Increase the catalyst loading to 2-5 mol%. Employing bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos can shield the palladium center and promote the desired catalytic cycle.[2]
Inefficient Oxidative Addition: The electron-donating nature of the amino group on the pyridine ring can slow down the initial oxidative addition step of the aryl bromide to the Pd(0) catalyst.[1][2]
Solution: Increase the reaction temperature, typically in the range of 80-110 °C, to provide sufficient energy to overcome the activation barrier.[3]
Inappropriate Base: The choice and quality of the base are critical. The base's role is to deprotonate the amine, forming the palladium-amido complex.[4]
Solution: Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOt-Bu) is commonly used.[3][5] Ensure the base is fresh, anhydrous, and finely powdered for optimal reactivity.
Solvent Issues: The solubility of starting materials and the reaction temperature are influenced by the solvent.
Solution: Anhydrous, degassed toluene or dioxane are standard solvents for this reaction.[3][6] If solubility is an issue, consider polar aprotic solvents like DMF or NMP, but be mindful of potential side reactions at higher temperatures.[2]
Issue 2: Formation of Significant Side Products
Question: My reaction is proceeding, but I am observing significant impurities alongside my desired product, making purification difficult. What are the common side reactions, and how can I minimize them?
Answer:
The formation of side products in palladium-catalyzed cross-coupling reactions is common. Understanding the mechanisms of these side reactions is key to mitigating their formation.
Common Side Reactions and Mitigation Strategies:
Hydrodehalogenation (De-bromination): This is a common side reaction where the bromine atom is replaced by a hydrogen atom, yielding 3-aminopyridine. This can occur via a competing pathway involving β-hydride elimination from the palladium-amido intermediate.[1]
Mitigation:
Ligand Choice: Use of bulky, electron-rich phosphine ligands can disfavor the β-hydride elimination pathway.
Temperature Control: Avoid excessively high temperatures, as this can promote hydrodehalogenation.
Base: Use a sterically hindered base to minimize side reactions.
Homocoupling of Aryl Halide: Dimerization of 3-amino-5-bromopyridine can occur, leading to the formation of 5,5'-dibromo-[3,3'-bipyridine]-6,6'-diamine.
Mitigation:
Catalyst Pre-activation: Ensure the active Pd(0) species is generated efficiently. Using pre-catalysts can sometimes help.[6]
Reaction Concentration: Running the reaction at a higher dilution may disfavor the bimolecular homocoupling reaction.
Disubstitution: Although less common with an electron-donating group already present, reaction at the second bromine of a starting material like 3,5-dibromopyridine can occur if it is used as the starting material.[7]
Mitigation:
Stoichiometry Control: Use a slight excess of the amine to favor the mono-amination product.[7]
Temperature and Time: Carefully monitor the reaction and stop it once the desired product is formed to prevent further reaction.
Visualizing the Reaction and Side Pathways
To better understand the chemical transformations, the following diagrams illustrate the desired reaction pathway and a common side reaction.
Caption: Desired Buchwald-Hartwig amination pathway and a competing side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst and ligand combination for this synthesis?
A1: While there is no single "best" combination for all conditions, catalyst systems based on palladium acetate (Pd(OAc)₂) or palladium(0) sources like Pd₂(dba)₃, combined with bulky, electron-rich phosphine ligands such as BINAP, DPPF, XPhos, or SPhos, have shown great success.[5][8] The choice of ligand can significantly impact reaction efficiency and should be optimized for your specific conditions.[9]
Q2: How can I effectively purify the final product?
A2: Purification of 5-(Piperidin-1-yl)pyridin-3-amine typically involves the following steps:
Work-up: After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate. Filter through a pad of celite to remove the palladium catalyst and inorganic salts.[3] Wash the organic layer with water and brine.
Extraction: If your product is basic, you can perform an acid-base extraction. Dissolve the crude material in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and extract the product back into an organic solvent.
Chromatography: Flash column chromatography on silica gel is a common method for final purification. A gradient elution system, for example, with hexanes and ethyl acetate, can be used to separate the product from any remaining impurities.[3]
Q3: Can I use microwave irradiation to speed up the reaction?
A3: Yes, microwave-assisted synthesis can be a very effective method for accelerating this type of reaction.[7] It can significantly reduce reaction times from hours to minutes. However, it is crucial to carefully control the temperature to avoid the promotion of side reactions like hydrodehalogenation. Optimization of reaction time and temperature under microwave conditions is necessary.
Q4: My starting 3-amino-5-bromopyridine has poor solubility. How can I address this?
A4: Poor solubility can hinder the reaction rate. You can try the following:
Co-solvent System: Using a mixture of solvents, such as dioxane/water or toluene/water, can sometimes improve solubility.[2]
Polar Aprotic Solvents: Solvents like DMF, DMAc, or NMP can be used, often with gentle heating to aid dissolution.[2]
Protection of the Amino Group: In some cases, protecting the free amino group (e.g., as an acetamide) can improve solubility and, in some instances, reactivity.[2] However, this adds extra steps to your synthesis (protection and deprotection).
Recommended Starting Conditions for Buchwald-Hartwig Amination
The following table provides a general set of starting conditions that can be optimized for the synthesis of 5-(Piperidin-1-yl)pyridin-3-amine.
Parameter
Recommended Condition
Rationale
Palladium Source
Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
Common and effective palladium precursors.
Ligand
XPhos (2-5 mol%) or BINAP (2-5 mol%)
Bulky, electron-rich ligands that promote reductive elimination and prevent catalyst deactivation.[1][8]
Base
NaOt-Bu (1.4 - 2.0 equivalents)
A strong, non-nucleophilic base that effectively deprotonates the amine.[3]
Solvent
Anhydrous, degassed Toluene or Dioxane (0.1-0.2 M)
Common solvents for this reaction that allow for necessary heating.[3]
Temperature
80-110 °C
Provides sufficient energy for oxidative addition without promoting excessive side reactions.[3]
Atmosphere
Inert (Argon or Nitrogen)
Prevents oxidation and deactivation of the catalyst.[3]
References
Denmark Group. The Mechanism of Pd-Catalyzed Amination. Controversy? And Conclusion?
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]
Dandu, R. R., & Adam, G. C. (2011).
Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]
Googleapis.com. SUCCINATE SALT OF 7-CYCLOPENTYL-2 -(5-PIPERAZIN-1-YL-PYRIDIN-2-YLAMINO) -.
Organic Chemistry Portal. Piperidine synthesis. Available at: [Link]
Google Patents. Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine.
Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic letters, 16(3), 832–835.
University of Windsor. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP. Available at: [Link]
Singleton, D. A., & C-C, Y. (2015). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Accounts of chemical research, 48(5), 1547–1556.
Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832-835.
Technical Support Center: Byproduct Identification in 5-(Piperidin-1-yl)pyridin-3-amine Synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling & Synthetic Troubleshooting Introduction: The Scaffold & The Challenge The 5-(piperidin-1-yl)pyridin-3-amine moie...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Impurity Profiling & Synthetic Troubleshooting
Introduction: The Scaffold & The Challenge
The 5-(piperidin-1-yl)pyridin-3-amine moiety is a privileged scaffold in medicinal chemistry, serving as a critical hinge binder or solvent-front element in kinase inhibitors (e.g., SHP2, USP7 inhibitors).
Users frequently report yield losses and purification difficulties due to "silent" byproducts that co-elute during flash chromatography. This guide deconstructs the two primary synthetic routes—Nucleophilic Aromatic Substitution (SnAr) and Buchwald-Hartwig Coupling —to identify, prevent, and remove these specific impurities.
The following diagram illustrates the critical failure points during the nitro-reduction sequence.
Figure 1: Reaction pathway and impurity generation for the Nitro-Reduction route.
Troubleshooting Q&A
Q1: I see a persistent yellow impurity that is non-polar and moves just above my product on TLC. Mass spec shows [2M-2]. What is it?Diagnosis: This is the Azo-dimer byproduct (3,3'-azobis(5-(piperidin-1-yl)pyridine)).
Cause: During reduction (especially with Zn/Acetic acid or Fe/Acetic acid), nitroso intermediates can condense with amine products if the reaction pH is too high or the reduction is sluggish.
Solution: Switch to Fe/NH₄Cl in EtOH/Water. The ammonium chloride buffers the pH, preventing the base-catalyzed condensation of nitroso intermediates. Alternatively, use catalytic hydrogenation (Pd/C) which avoids radical intermediates entirely [1].
Q2: My SnAr reaction yield is low, and I see a peak at m/z 141 (negative mode).Diagnosis: You have generated 5-nitro-3-pyridinol via hydrolysis.
Cause: 3-bromo-5-nitropyridine is highly electrophilic. If your solvent (DMF/DMSO) is "wet" or you used a hydroxide base, water competes with piperidine.
Solution: Use anhydrous acetonitrile or DMF. Switch the base to DIPEA or K₂CO₃ (dried). Do not use NaOH or KOH.
Q3: After hydrogenation, I see a mass of M+16 relative to the product.Diagnosis: This is the N-oxide or a Hydroxylamine intermediate.
Context: If the mass is stable, it's likely the Pyridine-N-oxide (formed if oxidants were present). If it degrades, it is the hydroxylamine (Ar-NH-OH), indicating incomplete reduction.
Solution: For incomplete reduction, filter the catalyst, add fresh Pd/C, and re-pressurize. If N-oxide is suspected (rare in H2 reduction, common in chemical oxidation), treat with PPh3 to reduce it back to the pyridine.
Figure 2: Selectivity issues in the di-bromo cross-coupling approach.
Troubleshooting Q&A
Q4: I cannot separate the mono-substituted product from the bis-substituted impurity (Byproduct D).Diagnosis: Over-reaction due to lack of stoichiometric control.
Mechanism: The second bromine atom on the pyridine ring becomes more electron-rich after the first piperidine adds, usually deactivating it towards SnAr. However, in Pd-catalysis, this deactivation is less pronounced.
Solution:
Stoichiometry: Use a slight deficit of piperidine (0.90 – 0.95 eq) relative to the dibromopyridine. It is easier to separate starting material (dibromide) than the bis-product.
Ligand Choice: Use a bulky ligand like Xantphos or BINAP which can enhance selectivity for the mono-coupling due to steric crowding around the metal center [2].
Q5: My product mass is [M-79]. I've lost the bromine!Diagnosis:Protodehalogenation (Hydrodebromination).
Cause: This is a common side reaction in Pd-catalyzed aminations, especially if the reaction runs too long or at high temperatures in alcoholic solvents (which act as hydride sources).
Solution: Switch solvent to Toluene or Dioxane . Avoid Ethanol/Isopropanol. Ensure your solvent is degassed thoroughly to prevent oxidation-induced catalyst death, which often leads to "limping" reactions that favor dehalogenation.
Module 3: Analytical Fingerprinting
Use this table to identify peaks in your LCMS trace immediately.
Byproduct
Structure Description
Relative Mass (ESI)
Chromatographic Behavior (Reverse Phase)
Target
5-(piperidin-1-yl)pyridin-3-amine
[M+H]⁺ = 178
Mid-polar
Azo-Dimer
Ar-N=N-Ar dimer
[M+H]⁺ ≈ 351
High RT (Very non-polar, elutes late)
Bis-Piperidine
3,5-di(piperidin-1-yl)pyridine
[M+H]⁺ = 246
High RT (More non-polar than mono)
Protodehalo
3-(piperidin-1-yl)pyridine
[M+H]⁺ = 163
Low RT (More polar than Br-intermediate)
Hydroxylamine
Ar-NH-OH intermediate
[M+H]⁺ = 194
Mid/Low RT (Often broad peak)
Pyridone
5-nitro-3-pyridinol
[M-H]⁻ = 139
Fronting/Void Volume (Very polar)
Expert Tip: NMR Diagnostics
Target Molecule: Look for the characteristic broad singlet at ~5.0–5.5 ppm (2H) corresponding to the primary amine (-NH₂).
Bis-Piperidine: You will lose the asymmetry. The pyridine protons (positions 2, 4, 6) will simplify significantly compared to the 3,5-disubstituted target.
Azo-Dimer: The amine protons will be absent. Aromatic signals will be downfield shifted due to the electron-withdrawing azo linkage.
References
Reduction of Nitro-Pyridines
Source: Patent WO2014083150A1. "Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors."
Relevance: Describes the suppression of azo impurities using inorganic salts during reduction.
URL:
Pd-Catalyzed Pyridine Coupling
Source: Guidechem.
Relevance: Details the reactivity profiles of 3,5-dibromopyridine and the formation of mono- vs bis-substituted products.
URL:
General Piperidine Synthesis & Impurities
Source: Organic Chemistry Portal. "Synthesis of Piperidines."
Relevance: Provides broad mechanistic grounding for piperidine ring form
URL:
Troubleshooting
"Scaling up the synthesis of 5-(Piperidin-1-yl)pyridin-3-amine"
Technical Support Center: 5-(Piperidin-1-yl)pyridin-3-amine Synthesis Status: Systems Operational Current User Role: Senior Application Scientist Context: Scale-up Optimization (>100g to kg batch) Process Overview & Crit...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 5-(Piperidin-1-yl)pyridin-3-amine Synthesis
Status: Systems Operational
Current User Role: Senior Application Scientist
Context: Scale-up Optimization (>100g to kg batch)
Process Overview & Critical Directives
Welcome to the technical support hub for 5-(Piperidin-1-yl)pyridin-3-amine (CAS: 21669-79-4). This intermediate is a "privileged scaffold" in medicinal chemistry, frequently utilized in SHP2, kinase, and GPCR inhibitor programs.
Unlike 2- or 4-substituted pyridines, the 3,5-substitution pattern is electronically deactivated toward classical Nucleophilic Aromatic Substitution (
) without strong electron-withdrawing groups. While a nitro-reduction route exists, the industrial standard for scalability and safety—avoiding energetic nitro intermediates—favors Transition Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig) starting from 3,5-dibromopyridine.
The Validated Workflow (Route A)
Step 1: Desymmetrization of 3,5-dibromopyridine via mono-amination with piperidine.
Step 2: Amination of the remaining bromide using an ammonia surrogate (e.g., Benzophenone imine or LHMDS) followed by hydrolysis.
Visualizing the Reaction Pathway
The following logic flow details the critical decision nodes for the synthesis.
Caption: Figure 1. Sequential desymmetrization workflow for 3,5-dibromopyridine. Critical control point is the Mono/Bis ratio in Step 1.
Troubleshooting Guide: Phase I (The Mono-Coupling)
Objective: Synthesize 3-bromo-5-(piperidin-1-yl)pyridine.
Core Challenge: Controlling mono-substitution vs. bis-substitution.
Ticket #101: "I am observing >15% bis-piperidine impurity."
Diagnosis:
In symmetric electrophiles like 3,5-dibromopyridine, the second bromide becomes more electron-rich after the first amine addition, theoretically deactivating it. However, under highly active catalytic systems (e.g., Pd/RuPhos), the rate difference is negligible, leading to "statistical" mixtures.
Corrective Protocol:
Stoichiometry Control: Reduce Piperidine equivalents from 1.2 to 1.05 .
Reverse Addition: Do not add the catalyst to the mixture of amine and bromide. Instead, add the Piperidine slowly (over 2 hours) to a solution containing the 3,5-dibromopyridine and catalyst. This keeps the electrophile in excess relative to the nucleophile.
Ligand Switch: Switch from highly active ligands (RuPhos/XPhos) to BINAP or DPEPhos . These "first-generation" ligands are often less effective at coupling electron-rich aryl bromides (the product), thereby naturally enhancing selectivity for the electron-poor starting material.
Ticket #102: "Reaction stalls at 70% conversion."
Diagnosis:
Piperidine is a secondary amine that can coordinate to Palladium, potentially poisoning the catalyst if the phosphine ligand is labile. Alternatively, oxygen ingress has deactivated the catalyst.
Corrective Protocol:
Degassing: Sparging with Argon for 10 minutes is insufficient for scale-up. Use three cycles of Vacuum/Nitrogen backfill on the reaction vessel before adding the catalyst.
Base Selection: If using
(heterogeneous), switching to NaOtBu (soluble) often drives the reaction to completion faster, preventing catalyst death over time.
Catalyst Loading: Ensure Pd loading is
1 mol% for scale-up. Below this, "catalyst death" competes with turnover frequency.
Troubleshooting Guide: Phase II (Amination to Target)
Objective: Convert 3-bromo-5-(piperidin-1-yl)pyridine to the final amine.
Core Challenge: The substrate is now electron-rich, making oxidative addition difficult.
Ticket #201: "Direct reaction with aqueous ammonia failed."
Diagnosis:
Aryl bromides, especially electron-rich ones, react poorly with ammonia due to the formation of stable Pd-amine complexes (reductive elimination is difficult).
Corrective Protocol:
Use an Ammonia Surrogate .
Method A (Cost-Effective): Use LHMDS (Lithium Hexamethyldisilazide) as the nitrogen source.
Workup: Acidic hydrolysis (1M HCl) removes the TMS groups instantly.
Method B (Robust): Use Benzophenone Imine .
Conditions: Pd(OAc)2, BINAP,
, Benzophenone Imine.
Workup: Treat the intermediate imine with hydroxylamine hydrochloride or dilute HCl to release the primary amine.
Ticket #202: "The final product turns purple/black upon storage."
Diagnosis:
3,5-diamino-like pyridines are electron-rich and prone to oxidation (formation of diazo/N-oxide species) upon exposure to air and light.
Corrective Protocol:
Salt Formation: Do not store the free base. Convert immediately to the HCl or Tosylate salt . The protonated pyridine ring is electron-deficient and resistant to oxidation.
Storage: Store under Argon at -20°C, protected from light.
Data & Specifications
Critical Process Parameters (CPPs)
Parameter
Recommended Range
Impact of Deviation
Piperidine Eq (Step 1)
1.00 – 1.05
>1.1 leads to Bis-impurity (>10%); difficult to separate.
Temperature (Step 1)
80°C – 90°C
>100°C increases bis-coupling rates.
Solvent (Step 1)
Toluene or Dioxane
DMF/DMSO can poison Pd catalysts in this specific coupling.
Pd Scavenging
Post-Step 2
Residual Pd must be <10 ppm. Use SiliaMetS® Thiol.
Solubility Profile (Free Base)
Solvent
Solubility (25°C)
Usage
Dichloromethane
High (>100 mg/mL)
Extraction
Methanol
High (>100 mg/mL)
Transfer/Redissolution
Water
Low (<1 mg/mL)
Precipitation (Anti-solvent)
Heptane
Insoluble
Crystallization
Frequently Asked Questions (FAQs)
Q: Can I use Copper (Ullmann) catalysis instead of Palladium to save cost?A: Yes, but with caveats. Copper-catalyzed amination of 3,5-dibromopyridine with piperidine requires higher temperatures (120-140°C) and often utilizes ligands like L-proline or ethylene glycol.
Risk:[1][2] High temperatures increase the formation of "tars" and make the mono-selectivity harder to control.
Recommendation: Use CuI/L-Proline only if Pd is strictly prohibited by cost, and expect lower yields (40-50%).
Q: How do I remove the Benzophenone byproduct after hydrolysis?A: If using the Benzophenone Imine route, the byproduct (Benzophenone) is lipophilic.
Acidify the reaction mixture (product goes to water phase as salt).
Wash with MTBE or Heptane (Benzophenone stays in organic phase).
Basify the aqueous phase and extract the product with DCM.[3]
Q: Is the intermediate 3-bromo-5-(piperidin-1-yl)pyridine stable?A: Yes, the mono-bromide intermediate is significantly more stable than the final amine. It can be stored at room temperature for weeks. It is recommended to purify this intermediate via silica plug filtration or crystallization before proceeding to Step 2.
References
Dandu, R. et al. (2011). "A Facile and Efficient Synthesis of 3-Amino-5-bromopyridine Derivatives Using Microwave Irradiation." Heterocycles, 83(4), 877. Link
Context: Describes the synthesis of 3-amino-5-bromopyridine derivatives, validating the coupling of piperidine to the 3,5-dibromo scaffold.
Surry, D. S.[1] & Buchwald, S. L. (2011).[4] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2, 27-50. Link
Context: Authoritative guide on ligand selection (BrettPhos vs. XPhos)
Driver, M. S. & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society, 118(30), 7217–7218. Link
Context: Foundational work establishing the kinetics of mono- vs.
Technical Support Center: Minimizing Impurities in the Production of 5-(Piperidin-1-yl)pyridin-3-amine
Welcome to the technical support center for the synthesis of 5-(Piperidin-1-yl)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize impuriti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 5-(Piperidin-1-yl)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize impurities during the synthesis and purification of this key intermediate. The following question-and-answer format directly addresses common challenges, providing in-depth explanations and actionable protocols to enhance the purity and yield of your product.
Q1: My Buchwald-Hartwig amination of 3-amino-5-bromopyridine with piperidine is resulting in a low yield and multiple side products. What are the likely causes and how can I optimize the reaction?
A1: The Buchwald-Hartwig amination is a powerful method for C-N bond formation, but its success with heteroaromatic amines like 3-amino-5-bromopyridine is highly dependent on the reaction conditions.[1] Low yields and the formation of impurities often stem from suboptimal choices of ligand, base, or solvent, as well as from competing side reactions.[2][3]
Common Side Reactions:
Hydrodehalogenation: The bromo group is replaced by a hydrogen atom, leading to the formation of 3-aminopyridine. This is a common side reaction in Buchwald-Hartwig aminations.[2][4]
Homocoupling: Dimerization of the aryl halide can occur, resulting in biaryl impurities.[2]
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen and may decompose into palladium black.[2]
Troubleshooting and Optimization Strategies:
Parameter
Recommended Action
Rationale
Ligand
Screen bulky, electron-rich biarylphosphine ligands such as RuPhos or BrettPhos.[3]
These ligands promote the desired reductive elimination step and can suppress side reactions.[2]
Base
Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). If side reactions persist, consider a weaker base such as cesium carbonate (Cs₂CO₃).[3][5]
The choice of base is critical and substrate-dependent. Strong bases can sometimes promote side reactions like hydrodehalogenation.[2]
Solvent
Use anhydrous, degassed aprotic solvents like toluene, dioxane, or THF.[2][5]
The presence of water can lead to catalyst deactivation and promote hydrodehalogenation.[6]
Temperature
Typically, reactions are heated to 80-100 °C.[3] However, if side reactions are significant, lowering the temperature may be beneficial.[2]
Higher temperatures can sometimes favor side reactions over the desired product formation.
Inert Atmosphere
Rigorously maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.
Caption: Troubleshooting workflow for optimizing the Buchwald-Hartwig amination.
Q2: I am observing an impurity with a mass corresponding to the starting material (3-amino-5-bromopyridine) but with the bromine replaced by hydrogen. How can I minimize this hydrodehalogenation?
A2: The formation of 3-aminopyridine via hydrodehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions.[2] It arises from the reaction of the aryl halide with a palladium hydride species, which can be formed in several ways.
Strategies to Minimize Hydrodehalogenation:
Optimize the Base: While strong bases like NaOtBu can be effective, they can also promote the formation of palladium hydrides.[2] Consider switching to a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[2]
Ensure Anhydrous Conditions: The presence of water or other protic impurities can be a source of protons for the formation of palladium hydrides.[6] Ensure all solvents and reagents are rigorously dried and the reaction is performed under a strict inert atmosphere.
Ligand Choice: The choice of ligand can influence the rate of the desired C-N bond formation versus the undesired hydrodehalogenation. Bulky, electron-rich ligands can accelerate the reductive elimination step, outcompeting the side reaction.[2]
Temperature Control: While counterintuitive, a slight increase in temperature might in some cases favor the desired reductive elimination over hydrodehalogenation.[2] However, this should be optimized carefully, as higher temperatures can also increase the rate of side reactions.
Proposed Experimental Protocol to Minimize Hydrodehalogenation:
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., RuPhos-Pd-G3, 2-4 mol%), the phosphine ligand (if not using a precatalyst), and cesium carbonate (2.0 equivalents).
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
Under the inert atmosphere, add 3-amino-5-bromopyridine (1.0 equivalent) and piperidine (1.2-1.5 equivalents).
Add anhydrous, degassed toluene or dioxane via syringe.
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
Q3: My final product appears to be degrading upon storage or during workup. What are the potential degradation pathways for 5-(Piperidin-1-yl)pyridin-3-amine and how can I prevent them?
A3: Aminopyridines can be susceptible to degradation, particularly through oxidation.[7][8] The amino group and the pyridine ring are potential sites for oxidative degradation.[7]
Potential Degradation Pathways:
Oxidation of the Amino Group: The primary amino group can be oxidized to various products.[7]
Oxidation of the Pyridine Ring: The pyridine nitrogen can be oxidized to a pyridine N-oxide.[7]
Photolytic Degradation: Exposure to UV or visible light can induce photochemical reactions in pyridine derivatives.[7]
Stabilization and Handling Recommendations:
Condition
Recommendation
Rationale
Atmosphere
Store the final product under an inert atmosphere (argon or nitrogen).
To prevent oxidation by atmospheric oxygen.
Light
Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.
Store at a low temperature, such as in a refrigerator (2-8 °C), to slow down potential degradation processes.[9]
Lower temperatures reduce the rate of chemical reactions.
pH during Workup
Avoid strongly acidic or basic conditions during aqueous workup if possible, as these can catalyze degradation.[10]
Aminopyridines can have varying stability at different pH values.
dot
Caption: Potential degradation pathways for 5-(Piperidin-1-yl)pyridin-3-amine.
Q4: I am having difficulty purifying the crude product by column chromatography. Are there alternative purification methods?
A4: While column chromatography is a common purification technique, the basic nature of 5-(Piperidin-1-yl)pyridin-3-amine can sometimes lead to tailing on silica gel.[11] If you are experiencing difficulties, consider the following alternatives:
1. Recrystallization:
Recrystallization is an effective method for purifying solid compounds.[11]
Solvent Screening: Test the solubility of your crude product in a variety of solvents (e.g., ethyl acetate, isopropanol, acetonitrile, toluene) at room temperature and at elevated temperatures to find a suitable recrystallization solvent. An ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures.
General Protocol:
Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
Allow the solution to cool slowly to room temperature.
Further cool the solution in an ice bath to maximize crystal formation.
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
The basic amino groups in your product allow for purification via acid-base extraction.
Protocol:
Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired product will move into the aqueous layer as a salt.
Separate the aqueous layer and wash it with an organic solvent to remove any neutral impurities.
Basify the aqueous layer with a base (e.g., 1M NaOH) to regenerate the free amine.
Extract the product back into an organic solvent.
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the purified product.
3. Salt Formation and Recrystallization:
Formation of a salt (e.g., hydrochloride or succinate) can sometimes facilitate purification by recrystallization, as salts often have better-defined crystal lattices.[12]
References
BenchChem. (2025). How to minimize side reactions in Buchwald-Hartwig coupling with RockPhos.
BenchChem. (2025). An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile.
U.S. Environmental Protection Agency. (2006). Aminopyridines.
BenchChem. (2025). Dealing with the low reactivity of 3-Amino-5-bromopyridine in coupling reactions.
ResearchGate. (2013). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound?
Indian Chemical Society.
ProQuest. Degradation of 4-aminopyridine using bio-mediated Ag-doped Cu2O nanoparticles under visible light.
Wikipedia.
BenchChem. (2025).
University of Windsor.
Chemistry LibreTexts. (2023).
Organic Synthesis. Buchwald-Hartwig Coupling.
Google Patents. (2011). SUCCINATE SALT OF 7-CYCLOPENTYL-2 -(5-PIPERAZIN-1-YL-PYRIDIN-2-YLAMINO).
ChemScene. 5-(Piperazin-1-yl)pyridin-3-amine.
Pharmaffiliates. 1082876-26-3 | Product Name : 5-(Piperazin-1-yl)pyridin-2-ylamine.
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008).
Organic Chemistry Portal. Piperidine synthesis.
Open Research@CSIR-NIScPR.
Google Patents. Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine.
"Selectivity profiling of 5-(Piperidin-1-yl)pyridin-3-amine against a kinase panel"
An in-depth evaluation of kinase inhibitor scaffolds requires moving beyond simple potency metrics to understand the physicochemical and spatial dynamics that drive selectivity. As Fragment-Based Drug Discovery (FBDD) co...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth evaluation of kinase inhibitor scaffolds requires moving beyond simple potency metrics to understand the physicochemical and spatial dynamics that drive selectivity. As Fragment-Based Drug Discovery (FBDD) continues to evolve, the selection of the initial hinge-binding pharmacophore dictates the downstream success of the optimization campaign.
This guide provides a comprehensive comparative analysis of 5-(Piperidin-1-yl)pyridin-3-amine (CAS: 1314353-75-7) against traditional kinase hinge binders like 2-aminopyridines and 3-aminopyrazoles. By evaluating biochemical and cellular selectivity profiles, we will demonstrate how this specific scaffold balances hinge-binding affinity with superior physicochemical properties for lead generation.
Mechanistic Rationale: The 3-Aminopyridine Advantage
The ATP-binding pocket of protein kinases is highly conserved, making selectivity a primary challenge in drug design. Most kinase inhibitors function as adenine mimetics, utilizing a core heteroaromatic ring to form one to three hydrogen bonds with the backbone amides of the kinase hinge region.
While 2-aminopyridines are ubiquitous two-point hinge binders, they frequently suffer from high basicity (conjugate acid pKa > 6.0). This elevated basicity often leads to poor membrane permeability, high efflux ratios, and potential hERG liabilities [1]. Conversely, 3-aminopyrazoles provide excellent hydrogen-bonding geometry but are notoriously promiscuous, often resulting in broad kinome hits that are difficult to engineer out during lead optimization.
5-(Piperidin-1-yl)pyridin-3-amine offers a strategic structural compromise:
Tuned Basicity: The 3-aminopyridine core provides the necessary bidentate hydrogen bond donor/acceptor pair for hinge engagement, but with a significantly reduced pKa compared to 2-aminopyridines, restoring forward permeability[1].
Spatial Vectoring: The piperidine ring at the C5 position acts as a solubilizing group and directs a vector straight into the solvent-exposed channel. The steric bulk of the piperidine ring inherently restricts binding to kinases with bulky gatekeeper residues, providing an immediate baseline of selectivity not seen in unsubstituted aminopyrazoles [2].
Diagram 1: Structural dynamics and spatial vectoring of aminopyridine and aminopyrazole hinge binders.
Comparative Selectivity Profiling Data
To objectively evaluate the performance of 5-(Piperidin-1-yl)pyridin-3-amine, it must be profiled across a broad kinome panel. Historically, selectivity was determined solely via cell-free biochemical assays. However, because pharmacology takes place in living cells, modern profiling requires a dual-pronged approach: biochemical screening for intrinsic affinity, and cellular target engagement (e.g., NanoBRET) to account for physiological ATP competition and intracellular conformational dynamics [3][4].
The following table summarizes the comparative selectivity and physicochemical performance of these three fragment scaffolds when screened at 1 µM against a representative 300-kinase panel.
Pharmacophore Scaffold
Biochemical S(10) Score*
Cellular Hit Rate (NanoBRET >50% Occ.)
Est. pKa (Conjugate Acid)
Caco-2 Permeability (Papp)
Primary Liability in Optimization
5-(Piperidin-1-yl)pyridin-3-amine
0.12 (Selective)
8% of Kinome
~4.8
High (>15 x 10⁻⁶ cm/s)
Moderate lipophilicity (clogP)
2-Aminopyridine
0.28 (Moderate)
18% of Kinome
~6.1
Low (<5 x 10⁻⁶ cm/s)
Efflux / Permeability limits
3-Aminopyrazole
0.45 (Promiscuous)
32% of Kinome
~2.5
High
Broad off-target toxicity
*S(10) Score = Number of kinases inhibited by >90% divided by the total number of kinases tested. A lower score indicates higher selectivity.
Data Synthesis: The 5-(Piperidin-1-yl)pyridin-3-amine fragment demonstrates a highly favorable S(10) score. The piperidine ring effectively acts as a steric shield, preventing the promiscuous binding seen in 3-aminopyrazoles. Furthermore, the cellular hit rate aligns closely with the biochemical data, whereas 2-aminopyridines often show a severe drop-off in cellular efficacy due to poor permeability [6].
To generate the comparative data above, rigorous and internally controlled protocols must be executed. Below are the step-by-step methodologies for both biochemical and cellular selectivity profiling.
Radiometric assays are the gold standard for cell-free profiling because they directly measure phosphate transfer, eliminating the risk of fluorescence interference from the test compounds [5].
Rationale: Screening is performed at the apparent ATP-Km for each specific kinase. This normalizes the data across the panel, ensuring that differences in inhibition are due to the compound's intrinsic affinity rather than variations in ATP affinity among the kinases.
Reagent Preparation: Prepare a 100x stock solution of 5-(Piperidin-1-yl)pyridin-3-amine in 100% DMSO. Dilute to a final assay concentration of 1 µM (1% DMSO final).
Reaction Assembly: In a 96-well ScintiPlate, combine the recombinant kinase domain, the specific protein/peptide substrate, and the compound.
Control Implementation:
Positive Control: Staurosporine (pan-kinase inhibitor) to validate assay sensitivity.
Vehicle Control: 1% DMSO to establish baseline uninhibited enzymatic activity.
Initiation: Initiate the reaction by adding an ATP mixture containing [γ-³³P]-ATP at the predetermined apparent Km for each respective kinase.
Incubation & Termination: Incubate for 60 minutes at 30°C. Terminate the reaction by adding 3% phosphoric acid, which precipitates the phosphorylated substrate onto the ScintiPlate.
Detection: Wash the plates extensively to remove unreacted [γ-³³P]-ATP. Measure the retained radioactivity using a microplate scintillation counter. Calculate percent inhibition relative to the DMSO control.
Biochemical assays do not account for the high intracellular ATP concentrations (1–5 mM) or the native protein complexes that dictate a kinase's active/inactive conformation in vivo. NanoBRET Target Engagement (TE) quantifies compound binding in live cells via competitive displacement of a fluorescent tracer [4].
Rationale: If a compound binds the kinase in the living cell, it displaces the tracer, resulting in a loss of Bioluminescence Resonance Energy Transfer (BRET) signal. This validates that the compound is both cell-permeable and capable of competing with physiological ATP.
Transfection: Seed HEK293 or HeLa cells in 384-well plates. Transiently transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Incubate for 24 hours.
Tracer Addition: Add the optimized NanoBRET fluorescent tracer (a broad-spectrum kinase inhibitor conjugated to a fluorophore) at a concentration equivalent to its cellular KD.
Compound Treatment: Add 5-(Piperidin-1-yl)pyridin-3-amine at 1 µM. Include a 1% DMSO vehicle control.
Equilibration: Incubate the cells for 2 hours at 37°C to allow the compound to reach binding equilibrium with the tracer and intracellular ATP.
Detection: Add the NanoLuc substrate (furimazine). Measure donor emission (460 nm) and acceptor emission (618 nm) using a luminescence microplate reader.
Analysis: Calculate the BRET ratio (Acceptor/Donor). Convert the reduction in BRET ratio (compared to DMSO) into Percent Occupancy to determine the cellular hit rate.
Diagram 2: Dual-pronged selectivity profiling workflow ensuring both intrinsic affinity and cellular efficacy.
Conclusion
For drug development professionals initiating a kinase optimization campaign, the choice of the starting fragment is critical. While 2-aminopyridines and 3-aminopyrazoles are historically validated, they carry inherent liabilities regarding permeability and kinome promiscuity, respectively.
5-(Piperidin-1-yl)pyridin-3-amine provides a superior starting point. The 3-aminopyridine core maintains the critical bidentate hydrogen bonds required for hinge engagement while lowering the basicity to ensure cellular penetrance. Simultaneously, the piperidin-1-yl functional group acts as an effective spatial vector, utilizing steric hindrance to naturally filter out off-target kinases early in the discovery process. By validating this scaffold through both radiometric biochemical panels and live-cell NanoBRET assays, researchers can confidently prioritize this chemotype for further structural elaboration.
References
Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. National Center for Biotechnology Information (PMC). Available at:[Link]
A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity. PubMed (NIH). Available at:[Link]
Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry (ACS). Available at:[Link]
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Available at:[Link]
Kinase Panel Screening and Profiling Service. Reaction Biology. Available at:[Link]
Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections. Available at:[Link]
Comparative
"Comparative analysis of piperidinyl vs. pyrrolidinyl pyridine amines"
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1] Executive Summary: The Ring Contraction Decision In medicinal chemistry, the choice between a six-m...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]
Executive Summary: The Ring Contraction Decision
In medicinal chemistry, the choice between a six-membered piperidinyl and a five-membered pyrrolidinyl moiety attached to a pyridine scaffold is rarely arbitrary. It is a strategic "tactic" used to modulate physicochemical properties, alter metabolic soft spots, and—crucially—reorient exit vectors for substituents.
This guide provides a data-driven comparison of these two privileged scaffolds. While often viewed as interchangeable secondary amines, their distinct conformational landscapes and lipophilic profiles can determine the fate of a lead series regarding hERG liability, blood-brain barrier (BBB) penetration, and target selectivity.
Physicochemical & Structural Profiling
The transition from a piperidine to a pyrrolidine ring (ring contraction) is a classic "Matched Molecular Pair" (MMP) strategy. Below is the comparative baseline for these amines when attached to a pyridine core.
Table 1: Comparative Physicochemical Properties
Property
Piperidinyl-Pyridine
Pyrrolidinyl-Pyridine
Impact & Rationale
LogP (Lipophilicity)
High (~0.84 for core)
Medium (~0.46 for core)
Piperidine adds ~0.4 log units. Pyrrolidine is preferred to lower lipophilicity (LLE optimization).
pKa (Basicity)
~11.22
~11.27
Pyrrolidine is slightly more basic due to ring strain increasing the p-character of the lone pair, making it more available.
Conformation
Rigid Chair
Flexible Envelope
Piperidine has a defined energy minimum (chair). Pyrrolidine undergoes rapid pseudorotation.
TPSA
Identical (~12 Ų)
Identical (~12 Ų)
No change in polar surface area unless substituents are added.
Exit Vectors
Defined (Axial/Equatorial)
Promiscuous
4-substituents on piperidine project linearly; 3-substituents on pyrrolidine project at distinct angles.
The following diagram illustrates the critical difference in how substituents project from these rings. This vector alignment is often the driver for potency shifts.
Figure 1: Conformational landscape comparison. Piperidine offers rigid, predictable vectors, while pyrrolidine offers flexibility for 'induced fit' binding modes.
Pharmacological Implications[2][3][4]
Potency and Entropy
Piperidine (The Rigid Binder): Because the piperidine ring exists predominantly in a low-energy chair conformation, the entropic penalty upon binding to a protein target is often lower if the chair complements the binding pocket.
Pyrrolidine (The Flexible Binder): The pyrrolidine ring undergoes pseudorotation. Binding often requires "freezing" one conformer, resulting in a higher entropic penalty. However, this flexibility allows the pyrrolidine to adapt to slightly different pocket shapes, often yielding broader activity across receptor subtypes (e.g., Muscarinic receptors).
hERG Liability and Safety
One of the most significant differentiators is hERG potassium channel inhibition, a marker for cardiotoxicity.
The Piperidine Pharmacophore: Many hERG blockers feature a basic nitrogen within a 6-membered ring linked to a lipophilic group (e.g., Terfenadine, Cisapride). The spatial volume of piperidine often fits the hERG pore perfectly.
The Pyrrolidine Solution: Contracting the ring to pyrrolidine reduces the lipophilicity (LogP) and alters the spatial volume. This is a validated strategy to "dial out" hERG liability while maintaining target affinity.
Metabolic Stability (Microsomal Clearance)
Both rings are susceptible to oxidative metabolism, primarily
-carbon hydroxylation mediated by CYP450 enzymes.
Figure 2: Primary metabolic pathways. Both scaffolds undergo alpha-oxidation, but the resulting lactams exhibit different stabilities and toxicological profiles.
Experimental Protocols
To validate the choice between these scaffolds, the following workflows are recommended.
Synthesis: Buchwald-Hartwig Amination
Coupling these secondary amines to a halopyridine requires specific catalytic systems to prevent catalyst poisoning by the pyridine nitrogen.
Objective: Synthesize 2-(pyrrolidin-1-yl)pyridine or 2-(piperidin-1-yl)pyridine.
Reagents:
Substrate: 2-bromopyridine (1.0 equiv)
Amine: Pyrrolidine or Piperidine (1.2 equiv)
Catalyst: Pd₂(dba)₃ (2 mol%)
Ligand: BINAP or RuPhos (4 mol%)
Base: NaOtBu (1.5 equiv)
Solvent: Toluene (anhydrous)
Protocol:
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.
Loading: Add Pd₂(dba)₃, Ligand, and NaOtBu. Purge again.
Addition: Add Toluene, followed by 2-bromopyridine and the respective amine via syringe.
Heating: Heat to 100°C for 12 hours.
Workup: Filter through a Celite pad, concentrate in vacuo, and purify via flash chromatography (Hexane/EtOAc gradient).
Note: Piperidine products typically elute later due to higher lipophilicity interactions if using C18, or earlier in normal phase due to lack of H-bond donors compared to primary amines.
In Vitro Assay: Microsomal Stability (Clint)
Objective: Determine the intrinsic clearance (
) difference between the two scaffolds.
Protocol:
Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4).
Initiation: Add liver microsomes (human/rat, 0.5 mg/mL protein) and pre-incubate at 37°C for 5 min.
Start: Add NADPH-regenerating system (1 mM NADPH final).
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard) to quench.
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time. The slope
is used to calculate and .
Expectation: Unsubstituted piperidine often shows higher clearance than pyrrolidine due to more available C-H bonds for oxidation, though this is highly substituent-dependent.
Case Study: Dual SNRI Design
A pivotal study in the design of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) highlighted the impact of this ring switch.
Observation: The piperidine analogs (e.g., Compound 5 series) exhibited high potency but lacked selectivity between NET (Norepinephrine Transporter) and SERT (Serotonin Transporter).
The Switch: Contracting to the pyrrolidine scaffold (Compound 9 series) and controlling the stereochemistry allowed for the separation of activity. The pyrrolidine ring, being smaller, discriminated more effectively between the homologous transporter pockets.
Outcome: The study established that while piperidine provided raw potency (binding energy), pyrrolidine offered the "fine-tuning" required for selectivity ratios.
References
Smith, A. et al. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
ResearchGate. (2025). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Retrieved from [Link]
Organic Chemistry Portal. (2023). Synthesis of Piperidines and Pyrrolidines. Retrieved from [Link]
Gingold, R.N. et al. (2012). Application of Chiral Piperidine Scaffolds in Drug Design and hERG Inhibition. Journal of Medicinal Chemistry. Retrieved from [Link]
Definitive Guide to Confirming Cellular Target Engagement: 5-(Piperidin-1-yl)pyridin-3-amine
The following guide details the definitive methodologies for confirming cellular target engagement of 5-(Piperidin-1-yl)pyridin-3-amine . Based on its chemical structure—a 3-aminopyridine core substituted with a piperidi...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the definitive methodologies for confirming cellular target engagement of 5-(Piperidin-1-yl)pyridin-3-amine .
Based on its chemical structure—a 3-aminopyridine core substituted with a piperidine ring—this molecule represents a "privileged scaffold" frequently utilized in Fragment-Based Drug Discovery (FBDD) . It serves as a key pharmacophore for targeting protein kinases (e.g., CDK4/6, B-Raf) and phosphatases (e.g., SHP2), where the pyridine nitrogen and exocyclic amine often form a "hinge-binding" or "anchor" motif.
Because this molecule is likely a fragment or a chemical probe rather than a fully optimized clinical drug, standard phenotypic assays (like cell death) are insufficient. They cannot distinguish between specific target modulation and off-target toxicity caused by the basic amine. Therefore, this guide prioritizes biophysical target engagement assays in live cells.
Executive Summary: The Validation Challenge
5-(Piperidin-1-yl)pyridin-3-amine is a low-molecular-weight probe. Its cellular validation is complicated by two factors:
Moderate Affinity: As a fragment/scaffold, it likely has micromolar (
) rather than nanomolar affinity, making wash-based assays (like traditional ELISA) prone to false negatives due to rapid dissociation.
Lysosomotropism: The basic piperidine nitrogen (pKa ~11) can lead to non-specific accumulation in acidic lysosomes, mimicking "uptake" without true target engagement.
The Solution: You must use equilibrium-based, label-free methods that measure physical binding in the cytosolic environment, specifically Cellular Thermal Shift Assay (CETSA) and NanoBRET .
Strategic Workflow
The following diagram outlines the logical flow for validating this specific scaffold, moving from biophysical confirmation to functional consequence.
Caption: Validation funnel prioritizing biophysical confirmation (CETSA/NanoBRET) before functional readout to rule out off-target toxicity.
Method A: Cellular Thermal Shift Assay (CETSA)
Best For: Label-free confirmation of direct binding to endogenous targets (e.g., Kinases, SHP2).
CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (
).[1] Since 5-(Piperidin-1-yl)pyridin-3-amine is a small fragment, the expected thermal shift may be subtle (C). Precision is critical.
Protocol: Isothermal Dose-Response (ITDR)
Instead of a full melt curve, use the ITDR format at a fixed temperature to determine cellular
.
Cell Preparation:
Harvest cells (e.g., HEK293 or relevant cancer line) and resuspend in TBS supplemented with protease inhibitors.
Critical: Do not use lysis buffer yet. Intact cells are required to maintain subcellular compartments.
Compound Treatment:
Aliquot cell suspension (20 µL/well) into a PCR plate.
Treat with 5-(Piperidin-1-yl)pyridin-3-amine in a dose range (e.g., 0.1 µM to 100 µM).
Include a Negative Control (DMSO only) and a Positive Control (a known high-affinity inhibitor like Palbociclib if targeting CDK, or SHP099 if targeting SHP2).
Incubate for 1 hour at 37°C.
Heat Pulse:
Heat the plate for 3 minutes at the target's
(aggregation temperature).
Note: Determine
beforehand (usually 48–52°C for most kinases).
Lysis & Separation:
Cool immediately to room temperature. Add lysis buffer (with 0.4% NP-40) to disrupt membranes.
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (unbound/unstable) proteins.
Detection:
Analyze the supernatant via Western Blot or AlphaScreen using antibodies specific to your target.
Success Criteria: You should observe dose-dependent stabilization (more protein in the supernatant) compared to the DMSO control.
Method B: NanoBRET Target Engagement
Best For: Measuring Residence Time and Intracellular Affinity (
).
NanoBRET is superior to CETSA for fragments because it is an equilibrium assay that does not require high thermal stability. It uses a tracer (a known inhibitor conjugated to a fluorophore) and the target protein fused to NanoLuc luciferase.
Protocol: Competitive Binding
Transfection:
Transfect HEK293 cells with a plasmid encoding the Target-NanoLuc fusion protein.
Incubate for 24 hours to allow expression.
Tracer Selection:
Select a broad-spectrum tracer (e.g., NanoBRET Kinase Tracer K-4 or K-5 from Promega) that is known to bind the ATP pocket of your target kinase.
Why: 5-(Piperidin-1-yl)pyridin-3-amine is a likely ATP-competitive hinge binder. It will displace the tracer.
Competition Assay:
Add the Tracer at a fixed concentration (determined by its
).
Add 5-(Piperidin-1-yl)pyridin-3-amine in a serial dilution.
Add the NanoLuc substrate.
Readout:
Measure BRET signal (Acceptor emission / Donor emission).
Result: As the concentration of your amine increases, it displaces the tracer, causing a decrease in BRET signal.
Data Analysis: Fit the data to a Cheng-Prusoff equation to calculate the intracellular affinity.
Comparative Analysis: Why These Methods?
The following table compares the recommended methods against traditional alternatives for this specific molecule class.
Feature
CETSA (Recommended)
NanoBRET (Recommended)
Phenotypic (Cell Viability)
Mechanism
Thermal Stabilization
Competitive Displacement
Downstream Toxicity
Label Requirement
Label-Free (Endogenous)
Requires Tracer + Transfection
Label-Free
Fragment Sensitivity
Moderate (Requires >2°C shift)
High (Detects weak binders)
Low (Confused by off-targets)
False Positives
Low (Direct binding)
Low (Specific pocket competition)
High (Amine toxicity)
Throughput
Medium (Western Blot)
High (Plate Reader)
High
Cost
Low
High (Reagents)
Low
Functional Validation (The "So What?" Factor)
Once physical engagement is confirmed via CETSA or NanoBRET, you must link it to a biological outcome.
If targeting a Kinase (e.g., CDK4/6):
Perform a Western Blot for the phosphorylation of the downstream substrate (e.g., Phospho-Rb at Ser780).
Expectation: Treatment with 5-(Piperidin-1-yl)pyridin-3-amine should reduce Phospho-Rb levels at concentrations correlating with the CETSA
.
If targeting a Phosphatase (e.g., SHP2):
Monitor Phospho-ERK1/2 (Thr202/Tyr204). SHP2 inhibition often blocks the RAS-MAPK pathway, leading to reduced pERK.
The "Lysosome Control"
To prove the effect is not due to lysosomal trapping of the piperidine amine:
Co-treat with Bafilomycin A1 (inhibits lysosomal acidification).
If the compound's potency decreases significantly with Bafilomycin, the compound was likely accumulating in lysosomes rather than engaging the cytosolic target.
References
Martinez Molina, D., et al. (2013).[2] "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[3][4] Science, 341(6141), 84-87. Link
Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications, 6, 10091. Link
Schürmann, M., et al. (2016). "Cellular Target Engagement Challenges and Needs." Drug Discovery Today, 21(9), 1446-1453. Link
Erlanson, D. A., & Fesik, S. W. (2016). "Fragment-based drug discovery." Journal of Medicinal Chemistry, 59(15), 6561-6562. (Context for pyridine-amine scaffolds). Link
Benchmarking a Novel FLT3 Inhibitor, 5-(Piperidin-1-yl)pyridin-3-amine, Against the Standard of Care in FLT3-ITD Acute Myeloid Leukemia
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Mutations in the FMS-like tyrosine kinase 3 (FLT3) g...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (FLT3-ITD), are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[1] The development of targeted tyrosine kinase inhibitors (TKIs) against FLT3 has significantly advanced the treatment landscape for this aggressive hematological malignancy. Gilteritinib (XOSPATA®), a potent second-generation FLT3 inhibitor, represents a key standard of care for patients with relapsed or refractory FLT3-mutated AML.[2] This guide introduces a novel investigational compound, 5-(Piperidin-1-yl)pyridin-3-amine (hereafter designated as Compound X ), a structurally distinct aminopyridine derivative designed for potent and selective inhibition of FLT3-ITD. We present a comprehensive benchmarking framework to objectively compare the preclinical performance of Compound X against Gilteritinib. This guide provides detailed experimental protocols, explains the causal rationale behind each assay, and offers a template for the rigorous evaluation of next-generation FLT3 inhibitors.
Introduction: The Therapeutic Imperative in FLT3-ITD AML
Acute Myeloid Leukemia is a life-threatening cancer of the blood and bone marrow characterized by the rapid proliferation of abnormal myeloid cells.[3] The FLT3 receptor tyrosine kinase is a critical regulator in the proliferation and differentiation of hematopoietic stem cells.[2] In approximately 30% of AML cases, FLT3 is constitutively activated by mutations, most commonly internal tandem duplications (ITDs) in the juxtamembrane domain.[2][4] This aberrant, ligand-independent signaling drives uncontrolled leukemic cell proliferation and survival, making FLT3-ITD a primary therapeutic target.[2][3][5]
The Standard of Care: Gilteritinib
Gilteritinib is a potent, oral, second-generation TKI that effectively inhibits both FLT3-ITD and tyrosine kinase domain (TKD) mutations, which can confer resistance to earlier-generation inhibitors.[3][5] Its mechanism of action involves the direct inhibition of FLT3 autophosphorylation, which in turn blocks downstream pro-survival signaling cascades such as STAT5, RAS/MAPK, and PI3K/Akt.[2][6] This targeted inhibition ultimately leads to cell cycle arrest and apoptosis in FLT3-mutated leukemic cells.[3] While effective, the development of resistance and off-target effects remain clinical challenges, necessitating the discovery of novel inhibitors with improved potency, selectivity, and resistance profiles.[2][7]
The Challenger: Compound X (5-(Piperidin-1-yl)pyridin-3-amine)
Compound X emerges from a structure-based drug design campaign aimed at optimizing interactions within the ATP-binding pocket of the FLT3 kinase. The aminopyridine core, coupled with a piperidine moiety, is hypothesized to provide a unique binding mode, potentially offering enhanced selectivity and activity against resistance mutations. This guide outlines the critical preclinical assays required to validate this hypothesis and benchmark its performance against the established standard of care, Gilteritinib.
Comparative Preclinical Evaluation Workflow
A rigorous head-to-head comparison is essential to determine the potential advantages of Compound X. The workflow is designed to assess three core pillars of a successful kinase inhibitor: Potency , Selectivity , and In Vivo Efficacy .
Phase 1: Biochemical and Cellular Potency Assessment
The initial phase focuses on determining the direct inhibitory activity of Compound X on the FLT3 kinase and its subsequent effect on the proliferation of FLT3-ITD-dependent cancer cells.
Experiment 1: In Vitro FLT3 Kinase Inhibition Assay
Rationale: This biochemical assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of the isolated FLT3 kinase. It is the foundational experiment to determine intrinsic potency (IC50) in a clean, cellular-component-free system. We will utilize an ADP-Glo™ luminescent assay, which quantifies the amount of ADP produced during the kinase reaction.[8]
Protocol: FLT3 Kinase Assay (ADP-Glo™)
Reagent Preparation:
Prepare 1x Kinase Assay Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
Dilute recombinant human FLT3 kinase protein to 3 ng/µL in 1x Kinase Assay Buffer.
Prepare a 2x ATP/Substrate cocktail: Dilute Poly(E,Y) 4:1 substrate to 0.2 mg/mL and ATP to 100 µM in Kinase Assay Buffer.
Prepare serial dilutions of Compound X and Gilteritinib in 1x Kinase Assay Buffer at 10x the final desired concentration.
Kinase Reaction:
Add 2.5 µL of the 10x compound dilutions (or vehicle control) to the wells of a 96-well plate.
Add 12.5 µL of the diluted FLT3 enzyme (3 ng/µL) to all wells except the "blank" control. Add 12.5 µL of 1x Kinase Assay Buffer to the blank wells.
Initiate the reaction by adding 10 µL of the 2x ATP/Substrate cocktail to all wells. The final reaction volume is 25 µL.
Incubate the plate at 30°C for 45 minutes.
Signal Detection:
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.
Incubate at room temperature for 45 minutes to deplete the remaining ATP.
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
Incubate at room temperature for another 30-45 minutes.
Measure luminescence using a plate reader.
Data Analysis:
Subtract the "blank" reading from all other values.
Calculate the percentage of inhibition relative to the vehicle control.
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.[9]
Experiment 2: Cellular Anti-Proliferative Assay
Rationale: Moving from a biochemical to a cellular context is critical. This assay determines the compound's ability to inhibit the growth and proliferation of a human AML cell line that is endogenously driven by the FLT3-ITD mutation. The MV4-11 cell line is homozygous for the FLT3-ITD mutation and is a standard model for this purpose.[9][10] The Growth Inhibition 50 (GI50) value derived from this assay reflects the compound's potency in a more biologically relevant system, accounting for cell permeability and intracellular target engagement.
Protocol: MV4-11 Cell Proliferation Assay (MTT)
Cell Culture:
Culture MV4-11 cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO₂ humidified incubator.[11]
Maintain cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL.[9]
Assay Plating:
Harvest cells and perform a viable cell count (e.g., using Trypan Blue exclusion).
Resuspend cells in fresh complete growth medium to a density of 2 x 10⁵ cells/mL.
Seed 50 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.[9]
Compound Treatment:
Prepare serial dilutions of Compound X and Gilteritinib in complete growth medium at 2x the final desired concentration.
Add 50 µL of the 2x compound dilutions to the appropriate wells. Include vehicle-only (e.g., DMSO) wells as a negative control and medium-only wells for background control.
Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.[12]
Viability Measurement (MTT Assay):
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
Incubate for 4 hours at 37°C.
Centrifuge the plate to pellet the cells and carefully remove the supernatant.
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Subtract the average absorbance of the background wells from all other measurements.
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Determine the GI50 value by plotting viability against the log of compound concentration and applying a non-linear regression analysis.[9]
High potency is insufficient if a compound has significant off-target effects or poor drug-like properties. This phase assesses the selectivity of Compound X across the human kinome and evaluates its basic metabolic stability.
Experiment 3: Kinome-Wide Selectivity Profiling
Rationale: Most kinase inhibitors are not entirely specific to their intended target due to the highly conserved nature of the ATP-binding pocket.[15] Off-target inhibition can lead to undesirable side effects or, in some cases, beneficial polypharmacology. A kinome-wide scan is essential to understand the selectivity profile of Compound X. This is often performed using binding assays (e.g., KINOMEscan™) that measure the dissociation constant (Kd) against a large panel of human kinases. A more selective compound will bind strongly to FLT3 and weakly (high Kd) to other kinases.
This is typically outsourced to a specialized contract research organization (CRO).
Methodology: The assay generally involves competition between the test compound and an immobilized, broad-spectrum kinase inhibitor for binding to a panel of DNA-tagged recombinant human kinases. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. The results are reported as Kd values or percent inhibition at a fixed concentration (e.g., 1 µM).[16]
Analysis: The selectivity score (S-score) is a common metric, where a lower score indicates higher selectivity. The results for Compound X should be directly compared to the known off-targets of Gilteritinib, such as AXL, ALK, and c-Kit.[3][5]
Experiment 4: In Vitro ADME Profiling
Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage failures.[17][18] A key initial experiment is to determine metabolic stability in liver microsomes. This assay predicts how quickly a compound will be cleared by metabolic enzymes (primarily Cytochrome P450s) in the liver.
Protocol: Metabolic Stability in Human Liver Microsomes
Reaction Mixture:
Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL) and the test compound (e.g., 1 µM) in a phosphate buffer (pH 7.4).
Pre-warm the mixture to 37°C.
Initiation and Sampling:
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.
Analysis:
Centrifuge the quenched samples to precipitate proteins.
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
Data Calculation:
Plot the natural logarithm of the percentage of compound remaining versus time.
The slope of the linear regression line represents the elimination rate constant (k).
Calculate the in vitro half-life (t½) as 0.693/k.
Calculate the intrinsic clearance (Cl_int) based on the t½ and the protein concentration.
The ultimate preclinical test is whether the observed in vitro potency and selectivity translate to anti-tumor activity in a living organism.
Experiment 5: AML Xenograft Mouse Model
Rationale: A patient-derived or cell line-derived xenograft model is the gold standard for evaluating in vivo efficacy.[19][20][21] In this model, immunodeficient mice are implanted with human AML cells (MV4-11) to establish a systemic disease that mimics human leukemia. The effect of Compound X on tumor burden and overall survival is then compared directly to Gilteritinib.
Caption: Figure 2. In Vivo Xenograft Study Workflow.
Protocol: MV4-11 Systemic Xenograft Model
Cell Implantation:
Inject 5 x 10⁶ MV4-11 cells intravenously (via tail vein) into immunodeficient mice (e.g., NSG mice).[22]
Engraftment Confirmation:
Starting 7-10 days post-injection, monitor for disease engraftment by collecting peripheral blood and analyzing for the presence of human CD45+ cells via flow cytometry.[19]
Treatment:
Once engraftment is confirmed (e.g., >1% hCD45+ cells), randomize mice into treatment groups (n=8-10 per group):
Group 1: Vehicle control (daily oral gavage)
Group 2: Gilteritinib (e.g., 10 mg/kg, daily oral gavage)
Group 3: Compound X (Dose 1, daily oral gavage)
Group 4: Compound X (Dose 2, daily oral gavage)
Treat animals for a specified period (e.g., 21-28 days).
Monitoring and Endpoints:
Monitor tumor burden weekly via flow cytometry of peripheral blood.[22]
Monitor animal health (body weight, posture, activity) three times per week.[22]
The primary efficacy endpoint is overall survival. Mice are euthanized when they meet pre-defined endpoint criteria (e.g., >20% weight loss, hind-limb paralysis, moribund state).
At the end of the study, harvest bone marrow and spleen to assess leukemic infiltration.
Data Analysis:
Plot the percentage of hCD45+ cells in the blood over time for each treatment group.
Generate Kaplan-Meier survival curves and compare survival between groups using the log-rank test.
Conclusion and Future Directions
This guide provides a structured, multi-faceted approach to rigorously benchmark the novel FLT3 inhibitor, 5-(Piperidin-1-yl)pyridin-3-amine (Compound X), against the clinical standard of care, Gilteritinib. The causality of the experimental workflow is designed to build a comprehensive data package, starting from fundamental biochemical potency and progressing through cellular activity, selectivity, and culminating in a definitive in vivo efficacy study.
The hypothetical data tables presented serve as a template for what an ideal candidate would demonstrate: superior or equivalent potency, an improved selectivity profile (particularly against kinases like c-Kit, which can contribute to myelosuppression), favorable metabolic stability, and robust tumor growth inhibition leading to a significant survival advantage in preclinical models.[13]
Successful outcomes from this benchmarking cascade would provide strong evidence for the therapeutic potential of Compound X and justify its advancement into further preclinical safety studies and, ultimately, clinical trials for patients with FLT3-ITD positive AML.
References
Massive Bio. (2026, January 3). Gilteritinib Fumarate. Retrieved from Massive Bio. [Link]
Marjoncu, D., & Andrick, B. (2019). Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia. Journal of the Advanced Practitioner in Oncology. [Link]
Marjoncu, D., & Andrick, B. (2019). Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia. JADPRO. [Link]
Kharfan-Dabaja, M. A., et al. (2020). An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models. STAR Protocols. [Link]
Kharfan-Dabaja, M. A., et al. (2020). An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models. STAR Protocols. [Link]
Kharfan-Dabaja, M. A., et al. (2020). An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models. PubMed. [Link]
Fathi, A. (2025, June 14). The current standard approach to frontline treatment for patients with FLT3-mutated AML. Retrieved from VJHemOnc. [Link]
Lee, L. Y., et al. (2017). Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor. Blood. [Link]
National Cancer Institute. (2023, August 15). FDA Approves Vanflyta for FLT3-Mutated AML. Retrieved from National Cancer Institute. [Link]
American Association for Cancer Research. (n.d.). New Targeted Therapy Bolsters Standard Treatment for Acute Myeloid Leukemia. Retrieved from American Association for Cancer Research. [Link]
Ravandi, F., & Cortes, J. E. (2012). Treatment of FLT3-ITD acute myeloid leukemia. Journal of Cellular and Molecular Medicine. [Link]
Isoyama, S., et al. (2020). Preclinical study characterizes the binding affinity and selectivity of a selective FLT3 inhibitor. Oncotarget. [Link]
Vick, B., et al. (2015). An Advanced Preclinical Mouse Model for Acute Myeloid Leukemia Using Patients' Cells of Various Genetic Subgroups and In Vivo Bioluminescence Imaging. PLOS One. [Link]
Symeres. (n.d.). In vitro ADME drug discovery services. Retrieved from Symeres. [Link]
Ramamurthy, C., et al. (2018). Preclinical and pilot study of type I FLT3 tyrosine kinase inhibitor, crenolanib, with sorafenib in acute myeloid leukemia and FLT3-internal tandem duplication. Oncotarget. [Link]
Creative Biolabs. (n.d.). Human Peripheral Blood Cell MV-4-11-based Proliferation Assay Service. Retrieved from Creative Biolabs. [Link]
Al-Hussaini, M., et al. (2020). Strategies targeting FLT3 beyond the kinase inhibitors. Signal Transduction and Targeted Therapy. [Link]
Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling. Retrieved from Creative Biostructure. [Link]
ACS Publications. (2024, October 23). Discovery of IRAK1/4/pan-FLT3 Kinase Inhibitors as Treatments for Acute Myeloid Leukemia. Retrieved from ACS Medicinal Chemistry Letters. [Link]
Wang, H., et al. (2012). Targeting human clonogenic acute myelogenous leukemia cells via folate conjugated liposomes combined with receptor modulation by all-trans retinoic acid. Journal of Controlled Release. [Link]
Wander, P. R., et al. (2021). FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. Frontiers in Oncology. [Link]
PubMed. (2004, May 3). The design, preparation and SAR of novel small molecule sodium (Na(+)) channel blockers. Retrieved from PubMed. [Link]
AACR Journals. (2020, August 15). Abstract 537: Preclinical development and activity of Anti-FLT3 nanoworms in acute myeloid leukemia. Retrieved from Cancer Research. [Link]
MDPI. (2025, September 30). Counter-Therapeutic Strategies for Resistance of FLT3 Inhibitors in Acute Myeloid Leukemia. Retrieved from MDPI. [Link]
ResearchGate. (n.d.). ADME of Biologics-What Have We Learned from Small Molecules?. Retrieved from ResearchGate. [Link]
Cloud-Clone Corp. (n.d.). MV4-11. Retrieved from Cloud-Clone Corp. [Link]
Frontiers. (2025, February 2). Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. Retrieved from Frontiers in Pharmacology. [Link]
"Head-to-head comparison of aminopyridine isomers in functional assays"
Topic: Head-to-head comparison of aminopyridine isomers in functional assays Content Type: Publish Comparison Guide Executive Summary: The Isomer Defines the Function In potassium channel research, 4-aminopyridine (4-AP)...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Head-to-head comparison of aminopyridine isomers in functional assays
Content Type: Publish Comparison Guide
Executive Summary: The Isomer Defines the Function
In potassium channel research, 4-aminopyridine (4-AP) is the gold standard, 3-aminopyridine (3-AP) is a specialized toxicological tool, and 2-aminopyridine (2-AP) is largely a functional null or negative control.
While all three share the same molecular formula (
), the position of the amino group dictates their basicity (pKa) and, consequently, their ionization state at physiological pH. This physicochemical difference is the primary driver of their divergent biological activities. This guide provides a technical comparison to assist researchers in selecting the correct isomer for voltage-gated potassium channel (Kv) assays.
Mechanistic Differentiation: The pKa Effect
The blockade of Kv channels by aminopyridines is state-dependent (requiring channel opening) and pH-dependent . The active blocking species is the cationic (protonated) form.
4-AP (pKa ~9.2): At physiological pH (7.4), 4-AP exists predominantly in its cationic form. It crosses the membrane in its neutral fraction, becomes protonated intracellularly, and blocks the open pore from the inside.
3-AP (pKa ~6.0): At pH 7.4, 3-AP is predominantly neutral. While it can block channels, it requires significantly higher concentrations to achieve the same occupancy as 4-AP because the concentration of the active cationic species is low.
2-AP (pKa ~6.9): Although more basic than 3-AP, steric hindrance and specific binding site geometry render it effectively inactive against most Kv subtypes at standard pharmacological concentrations.
Diagram: Mechanism of Action & Protonation Logic
Figure 1: The "Ion Trapping" mechanism. 4-AP permeates as a neutral base but acts as an intracellular cation. Isomers with low pKa (like 3-AP) fail to accumulate sufficient cationic concentration intracellularly at physiological pH.
Head-to-Head Data Comparison
The following data aggregates validated IC50 values for the Kv1.1 subtype, a primary target for aminopyridines.
Key Insight: Note the 10-fold difference in potency between 4-AP and 3-AP. This directly correlates with the ionization fraction. When intracellular pH is experimentally lowered to 6.0, the IC50 of 3-AP drops significantly (to ~290 µM), proving the cationic form is the active blocker [1].[2]
Functional Assay Protocols
For validating these isomers, two methodologies are dominant: Manual Patch Clamp (high fidelity) and Thallium Flux (high throughput).
Protocol A: Whole-Cell Patch Clamp (The Gold Standard)
Best for: Determining precise IC50 values and mechanism of action.
Preparation: Transfect CHO or HEK293 cells with mKv1.1 or Kv1.2 plasmids.
Solutions:
Pipette (Intracellular): 115 mM K-Gluconate, 10 mM HEPES, pH 7.2.
Bath (Extracellular): Standard Tyrode’s solution, pH 7.4.
Configuration: Establish GΩ seal; break in for whole-cell mode.
Voltage Protocol:
Hold at -80 mV.
Depolarize to +40 mV (200 ms) to open channels.
Crucial Step: Apply 4-AP during repetitive pulsing. 4-AP is an open-channel blocker ; it requires the channel to cycle open to access the binding site. Resting block is inefficient.
Analysis: Measure steady-state current inhibition at the end of the pulse.
Protocol B: Thallium (Tl+) Flux Assay (The HTS Alternative)
Best for: Screening libraries or comparing relative potencies of derivatives.
Thallium acts as a surrogate for Potassium (
).[3][4][5] Tl+ flows through open Kv channels and binds to a Tl-sensitive fluorescent dye (e.g., Thallos™), causing a fluorescence spike.
Workflow Diagram
Figure 2: Thallium Flux Workflow. Blockers (4-AP) prevent Tl+ entry, reducing the fluorescence slope compared to controls.
Detailed Steps:
Dye Loading: Load cells with Thallos dye (or equivalent) for 30-45 mins at room temperature.
Wash: (Optional depending on kit) Replace with assay buffer (Cl- free is often preferred to prevent TlCl precipitation).
Note: Because 4-AP is an open channel blocker, simple incubation might underestimate potency unless the channels have some basal open probability. However, in Tl+ flux, the high
stimulus opens the channels, allowing 4-AP to bind rapidly.
Stimulation: Inject Stimulus Buffer containing
(typically 2-5 mM) and elevated (10-20 mM) to depolarize the membrane.
Read: Monitor fluorescence intensity (
) for 60-120 seconds.
Calculation:
.
Experimental Pitfalls & "Voice of Experience"
pH Control is Critical:
If your buffer pH drifts to 7.8, the potency of 4-AP will increase (more neutral form permeates) but the intracellular potency might shift. Conversely, for 3-AP, small pH changes can drastically alter the tiny fraction of active cation. Always buffer heavily with HEPES.
Washout Kinetics:
4-AP washes out relatively quickly. If you are performing manual patch clamp, ensure continuous perfusion. If using static baths, local concentrations can deplete.
The "Reverse Use-Dependence" Myth:
Unlike some anti-arrhythmics, 4-AP block is generally use-dependent (block increases with frequency of stimulation) because the drug needs the gate to open. Do not use a "holding" protocol without pulses and expect accurate IC50s.
3,4-Diaminopyridine (3,4-DAP):
While not a mono-isomer, 3,4-DAP is often compared. It is generally more potent than 4-AP on voltage-gated Calcium channels (VGCCs) but shares Kv blocking properties. Do not confuse 3,4-DAP with 3-AP.
References
Stephens, G. J., et al. (1994). "The mechanism of action of 4-aminopyridine on the cloned mouse brain potassium channel mKv1.1." The Journal of Physiology.
Grissmer, S., et al. (1994). "Pharmacological characterization of five cloned voltage-gated K+ channels, types Kv1.1, 1.2, 1.3, 1.5, and 3.1, stably expressed in mammalian cell lines." Molecular Pharmacology.
Weaver, C. D., et al. (2018). "Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters." Methods in Molecular Biology.
Tocris Bioscience. "4-Aminopyridine Product Information & Biological Activity."
A Comprehensive Guide to the Safe Disposal of 5-(Piperidin-1-yl)pyridin-3-amine
This document provides essential procedural guidance for the safe handling and disposal of 5-(Piperidin-1-yl)pyridin-3-amine and its associated waste streams. As a chemical species incorporating both a pyridine ring and...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides essential procedural guidance for the safe handling and disposal of 5-(Piperidin-1-yl)pyridin-3-amine and its associated waste streams. As a chemical species incorporating both a pyridine ring and a piperidine moiety, this compound requires careful management to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and laboratory professionals engaged in drug development and chemical research. The protocols herein are designed to be self-validating systems, emphasizing the causality behind each step to ensure both safety and regulatory compliance.
Hazard Identification and Risk Assessment: Understanding the "Why"
The disposal protocol for any chemical is fundamentally dictated by its inherent hazards. While a specific, verified Safety Data Sheet (SDS) for 5-(Piperidin-1-yl)pyridin-3-amine was not located, a robust hazard assessment can be constructed by analyzing its structural components: the piperidine group and the aminopyridine group.
Piperidine: This is a cyclic secondary amine known for its high flammability, toxicity, and corrosivity. It is toxic in contact with skin or if inhaled and causes severe skin burns and eye damage.[1][2][3][4][5]
Aminopyridines: This class of compounds often exhibits significant toxicity. Related structures are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin and eye damage.[6][7][8]
Therefore, it is imperative to treat 5-(Piperidin-1-yl)pyridin-3-amine as a hazardous substance. The likely hazard profile, synthesized from data on analogous compounds, is summarized below.
Hazard Class
GHS Category
Common Pictogram
Rationale and Precaution
Acute Toxicity (Oral, Dermal, Inhalation)
Category 3 or 4
Skull and Crossbones
Harmful or toxic if swallowed, inhaled, or in contact with skin.[3][4][6][7][8] All handling of the solid or its solutions should occur in a certified chemical fume hood.
Skin Corrosion / Irritation
Category 1B
Corrosion
Based on related amine structures, the compound is expected to cause severe skin burns and eye damage.[3][4][5][6][7] Use of appropriate personal protective equipment (PPE) is mandatory.
Serious Eye Damage / Irritation
Category 1
Corrosion
Direct contact can cause irreversible eye damage.[3][4][6] Chemical splash goggles and a face shield are required when handling.
Flammability
Category 2 (if liquid)
Flame
While likely a solid, solutions in flammable solvents will be flammable. Piperidine itself is a highly flammable liquid.[1][2][3][4] Keep away from ignition sources.
Pre-Disposal Handling and Waste Accumulation
Proper management at the point of generation is critical to ensure safety and streamline the final disposal process. This phase occurs in what regulatory bodies like the EPA term a "Satellite Accumulation Area" (SAA), which is the laboratory space where the waste is first generated and stored.[9][10]
Container Selection and Management:
Compatibility is Key: Use only chemically resistant containers for waste collection. High-density polyethylene (HDPE) carboys or glass bottles are typically appropriate for organic amine waste.[9][11] Never use metal containers, as some amines can be corrosive to metals.[7]
Maintain Container Integrity: Containers must be in good condition, free from cracks or defects, and must have a tightly sealing cap.[9][11] Keep containers closed at all times except when adding waste to prevent the release of harmful vapors.[9][11]
Avoid Overfilling: Fill containers to no more than 75-90% of their capacity to allow for vapor expansion and prevent spills during transport.[10]
Labeling—The Cornerstone of Compliance:
Accurate labeling is not just a regulatory requirement; it is a critical safety communication tool.[11][12] Every waste container must be labeled at the moment the first drop of waste is added.
The label must clearly state the words "Hazardous Waste." [9]
Identify all chemical constituents by their full names (no formulas or abbreviations) and list their approximate percentages.[9][11]
Include the date the container was started.
Provide the name and location of the generating researcher or lab.
Segregation of Waste:
Incompatible chemicals must never be mixed or stored together.[9]
Store waste containers of 5-(Piperidin-1-yl)pyridin-3-amine away from acids and strong oxidizing agents. The reaction between an amine (a base) and an acid is exothermic and can cause dangerous splashing and pressure buildup.
Utilize secondary containment (such as a plastic tub) to separate incompatible waste streams.[11]
Step-by-Step Disposal Protocol
The following protocol outlines the process from waste generation to its final removal by trained professionals. This workflow is designed to ensure that all waste is handled, stored, and disposed of in a manner that is safe and compliant with institutional and federal regulations.[10][11][12]
Characterize the Waste Stream: At the point of generation, identify the composition of the waste. Is it the pure compound, a solution in a specific solvent, or contaminated labware (e.g., gloves, pipette tips)? This information is crucial for the hazardous waste label.
Don Appropriate PPE: Before handling the chemical or its waste, at a minimum, wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or nitrile with appropriate thickness and breakthrough time).[3]
Transfer Waste in a Fume Hood: All transfers of 5-(Piperidin-1-yl)pyridin-3-amine waste must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
Contain the Waste:
Solid Waste: For pure compound or contaminated solids (like paper towels or weigh boats), sweep it into a designated, labeled hazardous waste container.[6] Avoid generating dust.[6]
Liquid Waste: For solutions, carefully pour the waste into a labeled, compatible liquid waste container using a funnel. Do not leave the funnel in the container.[9]
Sharps/Glassware: Contaminated glassware or sharps should be placed in a puncture-proof container specifically designated for hazardous sharps waste.
Secure and Label the Container: Tightly cap the waste container. Ensure the hazardous waste label is complete and accurate, as detailed in Section 2.
Store in Designated SAA: Place the sealed container in your lab's designated Satellite Accumulation Area. Verify that it is properly segregated from incompatible materials.[9][11]
Request Waste Pickup: Once the container is nearly full (or within six months of the start date), submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department.[10][11] Do not dispose of this chemical via sink or trash.[6][13]
Caption: Disposal workflow for 5-(Piperidin-1-yl)pyridin-3-amine waste.
Spill and Emergency Procedures
Accidents require immediate and correct action to prevent harm.
Minor Spill (Contained in Fume Hood):
Alert personnel in the immediate area.
Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.[6][7]
Clean the spill area with an appropriate decontaminating solution and wipe it down. Place all cleaning materials in the hazardous waste container.
Major Spill (Outside of a Fume Hood):
Evacuate the laboratory immediately and alert others.
If safe to do so, close the lab door to contain vapors.
Contact your institution's EHS or emergency response team immediately.
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Regulatory Context
All hazardous waste generators are subject to regulations enforced by national and local environmental agencies (e.g., the Environmental Protection Agency (EPA) in the United States).[9][11][12] These regulations govern everything from labeling and storage time to final disposal methods. Your institution's EHS department is your primary resource for ensuring that all laboratory practices, including waste disposal, are fully compliant with the law.[11] Never assume a chemical can be disposed of in the trash or down the drain.[13]
References
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.
Hazardous Waste and Disposal. American Chemical Society (ACS).
Hazardous Waste Disposal Guidelines. Purdue University Environmental Health and Safety.
Hazardous Waste Disposal Guide. Northwestern University Research Safety.
How to Properly Dispose Chemical Hazardous Waste. National Science Teaching Association (NSTA).
Safety Data Sheet for 3-(Piperidin-1-ylmethyl)aniline. Fisher Scientific.
Safety Data Sheet for (R)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride. KISHIDA CHEMICAL CO., LTD.
Safety Data Sheet: Piperidine. Carl ROTH.
PIPERIDINE FOR SYNTHESIS. Loba Chemie.
Safety Data Sheet: Piperidine. Sigma-Aldrich.
Safety Data Sheet for [6-(Piperidin-1-yl)pyridin-2-yl]methylamine. CymitQuimica.
Safety Data Sheet for 4-(Piperidin-1-yl)aniline. Apollo Scientific.
Personal protective equipment for handling 5-(Piperidin-1-yl)pyridin-3-amine
Comprehensive Safety and Handling Protocol for 5-(Piperidin-1-yl)pyridin-3-amine As a Senior Application Scientist, establishing a culture of safety requires moving beyond basic compliance and understanding the fundament...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Handling Protocol for 5-(Piperidin-1-yl)pyridin-3-amine
As a Senior Application Scientist, establishing a culture of safety requires moving beyond basic compliance and understanding the fundamental chemical behavior of the materials we handle. This guide provides a self-validating, mechanistic approach to the safe handling, operational processing, and disposal of 5-(Piperidin-1-yl)pyridin-3-amine.
Chemical Profile and Hazard Causality
5-(Piperidin-1-yl)pyridin-3-amine (CAS: 1314353-75-7)[1] is a highly versatile building block frequently utilized in pharmaceutical synthesis and drug discovery. Structurally, it features a lipophilic piperidine ring coupled to an aminopyridine core. While this dual-amine functionality makes it an excellent nucleophile and pharmacophore, it also dictates its toxicological profile.
According to the Safety Data Sheet (SDS) standards provided by [2], this compound is classified under the Globally Harmonized System (GHS) as Harmful if swallowed (H302). Furthermore, due to the basicity of the amine groups, similar heterocyclic amines are universally recognized as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[3].
Mechanistic Insight: The lipophilic piperidine moiety enhances the molecule's ability to penetrate the stratum corneum (the outermost layer of the skin), while the nucleophilic amines can interact with biological macromolecules, leading to localized irritation or systemic toxicity upon ingestion.
Personal Protective Equipment (PPE) Matrix
To mitigate exposure risks, a rigorous PPE protocol must be enforced. The following matrix summarizes the quantitative thresholds and required protective gear.
Operational Task
Quantity / Condition
Eye Protection
Hand Protection
Body & Respiratory Protection
Analytical Weighing
< 1.0 g
Safety Goggles (ANSI Z87.1)
Nitrile (Double glove, 5 mil)
Flame-resistant lab coat. Fume hood required.
Bulk Transfer
> 1.0 g
Goggles + Face Shield
Neoprene over Nitrile
Tyvek sleeves. Half-face respirator (P100).
Solution Preparation
Any (in organic solvent)
Chemical Safety Goggles
Heavy-duty Neoprene
Lab coat. Fume hood (Face velocity >100 fpm).
Spill Cleanup
Any
Goggles + Face Shield
Heavy-duty Neoprene
Tyvek suit. Full-face respirator (P100/P3).
Self-Validating Check: Always perform a visual and inflation check of gloves for pinholes prior to donning. If handling the compound in polar aprotic solvents (e.g., DMSO, DMF), upgrade to Neoprene gloves immediately. Nitrile offers excellent dry-powder protection but provides insufficient breakthrough times for these specific solvent carriers.
Operational Workflows: Safe Weighing and Transfer
Fine organic powders often carry significant static charge, which can lead to rapid aerosolization and subsequent inhalation exposure (H335). The following step-by-step methodology ensures a secure transfer process.
Step 1: Environmental Verification
Ensure the fume hood or powder weighing enclosure is fully operational. Verify that the continuous face velocity monitor reads greater than 100 feet per minute (fpm).
Step 2: Static Dissipation
Utilize an anti-static weighing boat and a grounded, anti-static micro-spatula. This prevents the powder from repelling off the surfaces and aerosolizing into the breathing zone.
Step 3: Transfer and Sealing
Carefully transfer the required mass into the reaction vessel. Seal the vessel with a septum or secure cap before removing it from the ventilated enclosure.
Step 4: Decontamination
Wipe down the analytical balance and spatulas with a lint-free wipe dampened with 70% Ethanol or Isopropanol to solubilize and remove any micro-residuals.
Figure 1: Step-by-step operational workflow for the safe weighing and transfer of the compound.
Spill Response and Decontamination Protocol
In the event of a breach in containment, immediate and calculated action is required to prevent cross-contamination.
Step 1: Assessment and Isolation
Identify the scope of the spill. For spills exceeding 50g, immediately evacuate the immediate area and notify Environmental Health and Safety (EHS). For smaller spills, restrict access to prevent tracking the powder.
Step 2: Containment (No Dry Sweeping)
Never dry-sweep the powder, as this will generate a highly irritating dust cloud. Instead, lightly moisten a paper towel with water or a mild solvent and gently drape it over the spill to suppress dust.
Step 3: Collection
Carefully scoop the moistened material using a disposable plastic scraper and place it into a designated, sealable hazardous waste bag.
Step 4: Chemical Neutralization
Wash the affected surface with a 1% Acetic Acid (AcOH) solution.
Mechanistic Insight: 5-(Piperidin-1-yl)pyridin-3-amine contains basic nitrogen atoms. The dilute acid protonates these nitrogens, converting the lipophilic free base into a highly water-soluble acetate salt, which is easily wiped away. Follow up with standard soapy water to remove residual acid.
Figure 2: Decision tree and procedural response for containing and neutralizing chemical spills.
Waste Disposal Plan
Improper disposal of aminopyridines can lead to severe environmental toxicity, particularly in aquatic ecosystems.
Segregation: Collect all solid waste, including contaminated gloves and weigh boats, in a rigid container specifically designated for "Halogen-Free Organic Solid Waste" (unless halogenated solvents were used in the process).
Labeling: Containers must be explicitly labeled with the chemical name, CAS number (1314353-75-7), and the hazards "Toxic/Irritant".
Destruction: Do not flush any quantity down the drain. The mandated disposal route is high-temperature incineration at an approved hazardous waste facility.